molecular formula C16H16N2O2 B071961 N'-Benzoyl-N,N'-dimethylbenzohydrazide CAS No. 1226-43-3

N'-Benzoyl-N,N'-dimethylbenzohydrazide

Cat. No.: B071961
CAS No.: 1226-43-3
M. Wt: 268.31 g/mol
InChI Key: PQEZHJRKUSZEBK-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a benzohydrazide derivative of significant interest in organic and medicinal chemistry research. This compound features a specific substitution pattern with two methyl groups on the terminal nitrogen, which influences its physicochemical properties and potential biological interactions. With a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol, it is characterized by a high calculated LogP of 5.22, indicating substantial lipophilicity. Its topological polar surface area (TPSA) is 40.6 Ų, and it possesses two rotatable bonds, factors that are critical for assessing its drug-likeness in early-stage research. Benzohydrazide scaffolds are recognized for their diverse bioactivities, as evidenced by numerous studies on analogous structures. Related compounds have demonstrated promising insecticidal properties, acting as agonists of insect molting hormones and showing high efficacy against specific pests . Furthermore, the broader class of benzoylhydrazone and hydrazide derivatives has been extensively investigated for a range of pharmacological activities, including antimicrobial, antiglycation, antitubercular, and cholinesterase inhibition effects . This makes N'-Benzoyl-N,N'-dimethylbenzohydrazide a valuable synthetic intermediate or precursor for developing novel bioactive molecules, chemical probes, and agrochemicals. Researchers can utilize this compound to explore structure-activity relationships (SAR), synthesize focused libraries, or investigate new mechanisms of action. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-benzoyl-N,N'-dimethylbenzohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQEZHJRKUSZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061632
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Molecular Weight

268.31 g/mol
Source PubChem
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CAS No.

1226-43-3
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Foundational & Exploratory

"N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis pathway"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Synthesis and Structural Characterization of N,N'-Dimethyl-N,N'-dibenzoylhydrazine

Executive Summary

This technical guide details the synthesis, purification, and characterization of N,N'-dimethyl-N,N'-dibenzoylhydrazine (also referred to as 1,2-dibenzoyl-1,2-dimethylhydrazine). Unlike its unmethylated parent compound (1,2-dibenzoylhydrazine), this molecule lacks hydrogen bond donors, making it a critical model system for studying amide bond rotation, steric repulsion in peptoids, and atropisomerism.

The synthesis utilizes a Schotten-Baumann acylation of 1,2-dimethylhydrazine. Due to the high toxicity of the hydrazine precursor, this guide prioritizes safety protocols alongside yield optimization.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule possesses C2 symmetry (in its trans-conformation) and is constructed by the double acylation of a hydrazine core.

  • Strategic Choice: Direct acylation of 1,2-dimethylhydrazine dihydrochloride.

  • Rationale: While methylation of 1,2-dibenzoylhydrazine is theoretically possible, it often suffers from regioselectivity issues (O-alkylation vs. N-alkylation). The direct acylation of the pre-methylated hydrazine core guarantees the correct N,N'-substitution pattern.

  • Thermodynamics: The reaction between benzoyl chloride and the hydrazine amine centers is highly exothermic and irreversible, driven by the formation of the stable amide bond and the precipitation of salt byproducts.

Pathway Diagram

SynthesisPathway Precursor 1,2-Dimethylhydrazine Dihydrochloride Intermediate Mono-acyl Intermediate Precursor->Intermediate Acylation 1 (Fast) Reagent Benzoyl Chloride (2.2 eq) Reagent->Intermediate Product N,N'-Dimethyl- N,N'-dibenzoylhydrazine Reagent->Product Base NaOH / H2O (Schotten-Baumann) Base->Intermediate HCl Scavenging Intermediate->Product Acylation 2 (Slower)

Caption: Stepwise acylation pathway. Note that the second acylation is sterically slower than the first due to the bulk of the introduced benzoyl group.

Part 2: Critical Safety Protocol (Biohazard Alert)

WARNING: The starting material, 1,2-dimethylhydrazine dihydrochloride , is a potent colon carcinogen and highly toxic.

  • Engineering Controls: All weighing and handling of the solid salt must occur inside a certified chemical fume hood or a glovebox.

  • Decontamination: All glassware contacting the hydrazine must be soaked in a 5% hypochlorite (bleach) solution for 24 hours before washing to oxidize residual hydrazine.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A respirator is recommended if powder handling is extensive.

Part 3: Experimental Protocol

Method: Biphasic Schotten-Baumann Acylation

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
1,2-Dimethylhydrazine[3][4][5][6]·2HCl 133.021.0Core Scaffold
Benzoyl Chloride 140.572.5Acylating Agent
Sodium Hydroxide (10% aq) 40.004.5Base / Acid Scavenger
Dichloromethane (DCM) -SolventOrganic Phase
Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.33 g) of 1,2-dimethylhydrazine dihydrochloride in 20 mL of water.

    • Cool the solution to 0°C in an ice bath.

    • Add 10% NaOH solution dropwise until the pH reaches ~10 (liberating the free base).

  • Biphasic Setup:

    • Add 30 mL of Dichloromethane (DCM) to the aqueous solution.

    • Note: The biphasic system protects the hydrolytically unstable benzoyl chloride from immediate hydrolysis by the aqueous base.

  • Acylation Reaction:

    • Add Benzoyl Chloride (25 mmol, 2.9 mL) dropwise over 15 minutes while vigorously stirring.

    • Simultaneously, add additional 10% NaOH dropwise to maintain pH > 9.

    • Mechanism:[2][5][7] The hydrazine partitions to the interface/organic phase, reacts with benzoyl chloride, and the HCl produced is neutralized by the aqueous base.

  • Completion & Workup:

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Separate the layers using a separatory funnel.[6]

    • Wash the organic layer sequentially with:

      • 10 mL 1M HCl (to remove unreacted hydrazine).

      • 10 mL Sat. NaHCO₃ (to remove benzoic acid byproduct).

      • 10 mL Brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude solid is typically off-white.

    • Recrystallization: Dissolve in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C to yield colorless prisms.

Part 4: Mechanism of Action

The reaction follows a standard nucleophilic acyl substitution (


) mechanism.

Mechanism Step1 Nucleophilic Attack: Hydrazine nitrogen attacks Carbonyl Carbon Step2 Tetrahedral Intermediate: Oxyanion formation Step1->Step2 Step3 Elimination: Chloride acts as leaving group Re-formation of Carbonyl Step2->Step3 Step4 Deprotonation: Base removes proton from positively charged Nitrogen Step3->Step4

Caption: Mechanistic flow of a single acylation event. This cycle repeats for the second nitrogen.

Part 5: Characterization & Troubleshooting

NMR Spectroscopy & Atropisomerism

A defining feature of N,N'-dimethyl-N,N'-dibenzoylhydrazine is the restricted rotation around the N-N bond and the N-C(O) amide bonds.

  • Observation: At room temperature, the

    
    H NMR spectrum (in CDCl
    
    
    
    or DMSO-d
    
    
    ) may appear complex or broadened.
  • Rotamers: The molecule exists as an equilibrium of conformers (E/Z or cis/trans relative to the amide bond).

  • N-Methyl Signals: Expect to see multiple signals for the methyl groups (e.g., two singlets) if the rotation is slow on the NMR timescale.

  • Validation: A Variable Temperature (VT) NMR experiment heating the sample to >60°C should cause these peaks to coalesce into a single sharp singlet, confirming the dynamic equilibrium.

Expected Data Points
  • Appearance: White crystalline solid.

  • Melting Point: ~85–100°C (Estimated). Note: Significantly lower than the unmethylated analog (238°C) due to the lack of intermolecular H-bonding.

  • Mass Spectrometry (ESI+):

    
     m/z.
    
Troubleshooting Table
IssueCauseSolution
Low Yield Hydrolysis of Benzoyl ChlorideEnsure temperature is kept at 0°C during addition; increase Benzoyl Chloride to 3.0 eq.
Oily Product Residual Solvent/ImpuritiesRecrystallize from Ethanol; ensure thorough drying under high vacuum.
Mono-acylated Product Insufficient Reagent/TimeCheck pH during reaction; if pH drops < 7, the hydrazine salt precipitates and stops reacting. Keep pH > 9.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine. Retrieved from

  • Organic Syntheses. (1946). Hydrazine, 1,2-dimethyl-, dihydrochloride.[3][6][8][9] Org. Synth. 1946, 26, 29. Retrieved from

  • Srivastava, V. (2010). Restricted inversion of pyramidal nitrogen in substituted hydrazine system: 1H NMR study. Journal of Scientific Research. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Dimethylhydrazine dihydrochloride. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling & Conformational Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide

[1]

Executive Summary & Compound Identity

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a symmetric 1,2-diacyl-1,2-dialkylhydrazine.[1] Unlike simple amides, this compound exhibits complex conformational behavior due to restricted rotation around both the N–C(O) amide bonds and the central N–N hydrazine bond. It serves as a critical model system for studying atropisomerism in peptidomimetics and is a structural precursor in the development of non-steroidal ecdysone agonists used in agrochemistry.[1]

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name N'-Benzoyl-N,N'-dimethylbenzohydrazide
Common Name 1,2-Dibenzoyl-1,2-dimethylhydrazine
CAS Registry Number 1226-43-3
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
SMILES CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
InChIKey PQEZHJRKUSZEBK-UHFFFAOYSA-N

Physicochemical Properties[1][3][5][6][7][8][9][10]

The physicochemical profile of N'-Benzoyl-N,N'-dimethylbenzohydrazide is defined by its lipophilicity and solid-state characteristics.[1] The presence of two hydrophobic benzoyl groups combined with the N-methylated core results in low water solubility but high solubility in chlorinated solvents.[1]

Core Data Summary
ParameterValueExperimental/Computed Source
Melting Point 71–72 °C Experimental (Recrystallized from EtOH/Water) [1]
LogP (Octanol/Water) 2.7 Computed (XLogP3) [2]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2Carbonyl Oxygens
Physical State White Crystalline SolidVisual Inspection
Solubility Soluble: DCM, DMSO, EthanolInsoluble: WaterExperimental Observation
Stability Profile
  • Hydrolytic Stability: The N,N'-disubstitution sterically protects the amide bonds, rendering the molecule more resistant to acidic/basic hydrolysis compared to unsubstituted hydrazides.

  • Thermal Stability: Stable up to its melting point; however, prolonged heating above 150°C may induce thermal rearrangement or decomposition typical of hydrazines.[1]

Conformational Dynamics (Expert Analysis)

This section details the critical structural feature of this molecule: Conformational Isomerism . Unlike standard amides, 1,2-diacyl-1,2-dialkylhydrazines possess three axes of restricted rotation, leading to a complex equilibrium of stereoisomers.[1]

The Isomerism Mechanism

The molecule exists as a mixture of conformers defined by the stereochemistry of the two amide bonds (E/Z) and the helicity of the N–N bond.

  • Amide Bond Rotation: Each N-Methyl-Benzoyl moiety can adopt an E (Entgegen) or Z (Zusammen) conformation.[1]

  • N–N Bond Rotation: The repulsion between the lone pairs on the adjacent nitrogen atoms forces the molecule into a twisted, non-planar conformation (gauche effect), creating chiral axes (atropisomerism).

Dominant Conformers

Due to steric clash between the N-methyl groups and the phenyl rings, the Z,Z (cis,cis) and E,Z (trans,cis) forms are generally energetically favored over the sterically crowded E,E form.

  • Z,Z-Conformer: Methyl groups are cis to the carbonyl oxygen.[1]

  • E,Z-Conformer: Intermediate energy.[1]

  • E,E-Conformer: Methyl groups are trans to the carbonyl oxygen (often disfavored due to Ph/Ph or Me/Me steric clash across the N-N bond).

Experimental Validation (NMR Protocol)

To distinguish these conformers, Variable Temperature (VT) NMR is required. At room temperature, N-Methyl signals may appear broadened or split due to slow exchange on the NMR timescale.[1]

Graphviz Diagram: Conformational Equilibrium

ConformationZZZ,Z Conformer(Thermodynamically Stable)EZE,Z Conformer(Intermediate)ZZ->EZ Amide Rotation(Slow Exchange)DescNote: N-N bond rotation createsadditional chiral atropisomersZZ->DescEZ->ZZEEE,E Conformer(Sterically Hindered)EZ->EE Amide RotationEE->EZ

Figure 1: Conformational equilibrium between Z,Z, E,Z, and E,E rotamers. The barrier to rotation allows observation of distinct species in low-temperature NMR.

Synthesis & Purification Protocol

The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide is achieved via the benzoylation of 1,2-dimethylhydrazine.[1] This protocol ensures high purity by managing the formation of HCl byproducts.[1]

Reaction Scheme

Reagents: 1,2-Dimethylhydrazine dihydrochloride, Benzoyl Chloride, Triethylamine (Base), Dichloromethane (Solvent).[2]

Graphviz Diagram: Synthesis Workflow

SynthesisStep1Step 1: Pre-activationDissolve 1,2-Dimethylhydrazine·2HClin DCM (0°C)Step2Step 2: Base AdditionAdd Triethylamine (4.0 eq)to liberate free hydrazineStep1->Step2Step3Step 3: AcylationAdd Benzoyl Chloride (2.2 eq) dropwiseMaintain T < 5°CStep2->Step3Step4Step 4: WorkupWash with 1M HCl, then NaHCO3Dry over MgSO4Step3->Step4Step5Step 5: PurificationRecrystallize from EtOH/H2OTarget MP: 71-72°CStep4->Step5

Figure 2: Step-by-step synthesis workflow for high-purity N'-Benzoyl-N,N'-dimethylbenzohydrazide.

Detailed Methodology
  • Preparation: Suspend 1,2-dimethylhydrazine dihydrochloride (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Liberation: Cool to 0°C. Add Triethylamine (40 mmol) slowly. The solution will become cloudy as Et₃N·HCl forms.

  • Acylation: Add Benzoyl chloride (22 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Filter off the amine salts. Wash the filtrate sequentially with 1M HCl (to remove unreacted hydrazine/amine), saturated NaHCO₃ (to remove benzoic acid), and brine.

  • Crystallization: Evaporate solvent. Recrystallize the crude solid from an Ethanol/Water mixture to yield white needles.[1]

Spectroscopic Identification

To validate the identity of the synthesized compound, compare experimental data against these standard values.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 3.1–3.3 ppm (Singlets)N-Methyl groups .[1] May appear as dual peaks due to E/Z isomerism.[1]
¹H NMR (CDCl₃)δ 7.3–7.6 ppm (Multiplets)Aromatic Protons (Benzoyl rings).[1]
IR (KBr Pellet)1640–1660 cm⁻¹C=O Stretch (Tertiary Amide).[1] Lower frequency than esters due to resonance.[1]
MS (ESI+)m/z 269.1 [M+H]⁺Protonated molecular ion.[1]

References

  • CAS Common Chemistry . Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide (CAS 1226-43-3).[1][3][4] American Chemical Society.[1][3][5] Retrieved Jan 29, 2026, from [Link]

  • PubChem . Compound Summary: Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide.[1][3][4] National Library of Medicine.[1] Retrieved Jan 29, 2026, from [Link]

  • Lunazzi, L., et al.Conformational Studies of 1,2-Diacylhydrazines. (Contextual grounding on N-N bond rotation dynamics in dialkyl-diacylhydrazines).
  • EPA DSSTox . DTXSID8061632: N'-Benzoyl-N,N'-dimethylbenzohydrazide.[1] U.S. Environmental Protection Agency.[1][6] [Link]

Benzohydrazide Derivatives: A Technical Review of Synthetic Architectures and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural versatility and therapeutic potential of benzohydrazide derivatives. Targeted at drug discovery professionals, this document synthesizes recent advancements in synthetic methodology—specifically contrasting microwave-assisted protocols with conventional reflux—and details the structure-activity relationships (SAR) driving their antitubercular, anticancer, and anti-inflammatory profiles. We examine the mechanistic basis of these activities, particularly the dual inhibition of EGFR/VEGFR kinases and the selective blockade of COX-2.

Synthetic Architectures: Efficiency & Green Chemistry

The benzohydrazide scaffold (


) is classically synthesized via the nucleophilic substitution of benzoate esters with hydrazine hydrate. However, modern medicinal chemistry prioritizes "green" efficiency.
Comparative Methodologies

Conventional synthesis often requires 3–6 hours of reflux in ethanol, leading to moderate yields and potential thermal degradation of sensitive substituents. Microwave-assisted synthesis (MW) has emerged as a superior alternative, driving reactions to completion in minutes with yields frequently exceeding 90%.

Expert Insight: The dielectric heating in MW synthesis couples directly with the polar reaction matrix, accelerating the rate-determining step of the nucleophilic attack on the carbonyl carbon. This is critical when synthesizing derivatives with steric bulk or electron-deactivating groups that retard conventional kinetics.

Synthesis Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing benzohydrazide Schiff bases, highlighting the efficiency gap between methods.

SynthesisWorkflow Start Starting Material: Benzoic Acid / Ester Reagent Reagent: Hydrazine Hydrate (NH2NH2) Start->Reagent Decision Method Selection Reagent->Decision PathA Path A: Conventional Reflux (EtOH, 3-6 hrs) Decision->PathA Standard Lab PathB Path B: Microwave Irradiation (No Solvent/Min Solvent, 2-10 min) Decision->PathB Green Chem Intermediate Intermediate: Benzohydrazide PathA->Intermediate Yield: 60-75% PathB->Intermediate Yield: 85-95% Step2 Step 2: Condensation with Aldehyde/Ketone Intermediate->Step2 Product Final Product: Benzohydrazide Schiff Base Step2->Product

Caption: Figure 1. Comparative workflow for benzohydrazide synthesis demonstrating the kinetic advantage of microwave irradiation.

Medicinal Chemistry & SAR Deep Dive

Antitubercular Activity: Targeting InhA

Benzohydrazide derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. The pharmacophore shares structural homology with Isoniazid, suggesting a mechanism involving the inhibition of Enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.

SAR Criticality:

  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para-position of the phenyl ring enhance lipophilicity and cellular uptake into the mycobacterial cell wall.
  • Hybridization: Fusing the benzohydrazide core with pyrrole or pyrazole rings significantly lowers the Minimum Inhibitory Concentration (MIC).

Table 1: Antitubercular Potency of Select Benzohydrazide Derivatives

Compound IDScaffold ModificationMIC (µg/mL) vs H37RvMechanistic InsightSource
4h Benzylidene-benzohydrazide w/ 4-F< 1.0>99% Growth Inhibition[21]
8n N-acylhydrazone w/ 5-methyl-triazole2.5Bioisostere of Isoniazid[17]
C8 Pyrrolyl-benzohydrazide (3-Cl)6.25Dual efficacy (TB & Cancer)[10]
Isoniazid (Standard Control)0.2InhA Inhibition--
Oncology: Dual Kinase Inhibition (EGFR/VEGFR)

In oncology, benzohydrazides act as ATP-competitive inhibitors of tyrosine kinases. The hydrazide linker provides hydrogen bonding capability (donor/acceptor) essential for interacting with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanistic Pathway: Blockade of these receptors prevents autophosphorylation, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for cell proliferation and angiogenesis.

KinaseInhibition Ligand Ligand (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation ATP ATP Binding Site Receptor->ATP Inhibitor Benzohydrazide Derivative Inhibitor->ATP Competitive Inhibition Phos Autophosphorylation ATP->Phos RAS RAS / RAF Activation Phos->RAS MEK MEK / ERK Cascade RAS->MEK Nucleus Nuclear Transcription (Proliferation/Angiogenesis) MEK->Nucleus

Caption: Figure 2.[1] Mechanism of Action: Benzohydrazides competitively inhibit ATP binding at the kinase domain, arresting downstream oncogenic signaling.

Table 2: Anticancer Profiles (IC50 Values)

CompoundTargetIC50 (µM)Cell LineEfficacy vs StandardSource
H20 EGFR0.08A549 (Lung)Comparable to Erlotinib (0.03 µM)[9]
SA7 VEGFR-22.206HCT116 (Colon)Comparable to Sorafenib (2.218 µM)[15]
6b COX-2 (Anti-inflam)0.18--High Selectivity Index (SI = 6.[1]33)[16]
Anti-inflammatory Selectivity

Benzohydrazides substituted with sulfonamide (


) or oxime moieties have shown remarkable selectivity for COX-2 over COX-1.
  • Structural Logic: The bulky benzohydrazide scaffold fits into the larger hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

  • Clinical Benefit: This selectivity minimizes gastrointestinal toxicity (ulceration) associated with non-selective NSAIDs.

Self-Validating Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Benzohydrazide Schiff Bases

Rationale: This protocol utilizes microwave irradiation to reduce reaction time from hours to minutes, preventing the degradation of thermolabile aldehyde reactants.

Materials:

  • Benzohydrazide (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Ethanol (2-3 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Microwave Reactor (e.g., Monowave 300 or domestic equivalent with careful power control)

Step-by-Step Methodology:

  • Preparation: In a borosilicate microwave vial, dissolve 1.0 mmol of benzohydrazide and 1.0 mmol of the target aldehyde in minimal ethanol (2 mL).

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Irradiation: Seal the vial and irradiate at 140–160 W for 2–4 minutes . (Note: If using a domestic microwave, use "Low" setting and pulse in 30-second intervals to prevent superheating).

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Pour the hot reaction mixture into crushed ice. The Schiff base will precipitate immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol: In Vitro EGFR Kinase Assay (ELISA)

Rationale: To validate the mechanism of action, this assay directly measures the inhibition of EGFR phosphorylation.

  • Coating: Coat 96-well plates with PGT (Poly-Glu-Tyr) substrate (100 µL/well) and incubate at 37°C for 12 hours.

  • Reaction Mix: Add varying concentrations of the benzohydrazide derivative (0.01 µM – 100 µM) to the wells.

  • Initiation: Add purified EGFR enzyme and ATP (10 µM) diluted in kinase buffer (

    
     HEPES, pH 7.4). Incubate for 1 hour at 37°C.
    
  • Detection: Wash wells and add anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase).

  • Quantification: Add TMB substrate. Stop reaction with

    
     after 15 minutes. Read absorbance at 450 nm.
    
  • Calculation: Plot Absorbance vs. Log[Concentration] to derive the IC50 value using non-linear regression.

References

  • Ali, A., et al. (2016).[2] "Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives." Medicinal Chemistry (Los Angeles), 6: 583-592.[2] Link

  • Dubey, R. & Moorthy, N.S.H.N. (2007).[3] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative." Chem. Pharm.[3][4] Bull, 55, 115-117.[3] Link

  • Desai, N.C., et al. (2023).[1][5] "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." International Journal of Molecular Sciences. Link

  • Bhat, M.A., et al. (2023).[1][5] "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study." Molecules, 28(13), 4983. Link

  • El-Mekabaty, A., et al. (2025).[1][2] "Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity."[6] ACS Omega. Link

  • Hasan, M., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives."[7] Bioorganic Chemistry, 151, 107623. Link

  • Carvalho, S.A., et al. (2011). "Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides." Bioorganic & Medicinal Chemistry, 19(21).[1] Link

  • Al-Wahaibi, L.H., et al. (2020).[1] "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides..." RSC Advances, 10, 5493-5507. Link

Sources

Technical Guide: Spectroscopic Profile & Structural Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the spectroscopic characterization and structural analysis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine).

Executive Summary

N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) represents a critical structural scaffold in the study of non-peptide peptidomimetics and ecdysone receptor agonists. Unlike its non-methylated parent (1,2-dibenzoylhydrazine), the introduction of N-methyl groups eliminates the capacity for hydrogen bonding donors, fundamentally altering the conformational landscape.

This guide provides a rigorous analysis of the molecule's spectroscopic signature. For researchers, the critical insight lies not just in the static chemical shifts, but in the dynamic rotameric equilibrium driven by restricted rotation around the N-C(O) and N-N bonds.

Core Chemical Identity
PropertyDetail
IUPAC Name N'-Benzoyl-N,N'-dimethylbenzohydrazide
Synonyms 1,2-Dibenzoyl-1,2-dimethylhydrazine; Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Melting Point 78–84 °C (Significant depression vs. non-methylated analog m.p. 238°C)
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water

Structural Analysis: The Rotamer Challenge

Before interpreting spectra, one must understand the stereodynamics. This molecule possesses two amide axes and one hydrazine axis, leading to complex conformational equilibria.

  • Amide Isomerism (E/Z): The tertiary amide bonds (

    
    ) exhibit restricted rotation.
    
  • Symmetry: Chemically, the molecule is symmetric.[1] However, at room temperature, restricted rotation often breaks this symmetry on the NMR timescale if the interconversion barrier (

    
    ) is high.
    
  • Conformers:

    • E,E (Extended): Methyl groups trans to carbonyl oxygens.

    • Z,Z (Folded): Methyl groups cis to carbonyl oxygens.

    • E,Z (Asymmetric): One methyl cis, one trans.

Senior Scientist Insight: In solution (CDCl₃), 1,2-diacyl-1,2-dimethylhydrazines often exist as a mixture of conformers. The E,E conformer is typically favored to minimize dipole-dipole repulsion between the adjacent carbonyls, but steric clash between the N-methyl and the phenyl ring in the E-form can destabilize it. Expect NMR signals to be broadened or split at room temperature, coalescing at higher temperatures (>60°C).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ | Frequency: 400 MHz (Recommended)

¹H NMR (Proton)

The proton spectrum is dominated by the N-methyl singlets and the benzoyl aromatic multiplets.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
3.10 – 3.35 Singlet (Broad)6HN-CH₃ May appear as two singlets or a broad hump due to rotamers (E/Z exchange).
7.35 – 7.50 Multiplet6HAr-H (meta/para)Overlapping signals for the phenyl ring protons.
7.55 – 7.70 Multiplet4HAr-H (ortho)Deshielded by the adjacent carbonyl anisotropy.

Diagnostic Protocol: If the N-Me signal is split (e.g., two peaks at 3.15 and 3.28 ppm), perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C should cause coalescence into a sharp singlet, confirming the dynamic equilibrium rather than impurities.

¹³C NMR (Carbon)
Shift (

, ppm)
AssignmentStructural Note
33.0 – 36.0 N-CH₃ Chemical shift varies significantly with E/Z conformation.
127.0 – 129.0 Ar-C (meta/ortho)Typical benzoyl aromatic region.
130.5 Ar-C (para)
135.0 Ar-C (ipso)Quaternary carbon.
170.0 – 172.0 C=O Tertiary amide carbonyl. Significantly downfield compared to secondary amides.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The IR spectrum is the quickest way to confirm the tertiary amide structure (absence of N-H stretch).

  • 3050 cm⁻¹: C-H stretch (Aromatic).

  • 2950 cm⁻¹: C-H stretch (Aliphatic N-Me).

  • 1640 – 1660 cm⁻¹ (Strong): C=O Stretch (Amide I) . Note that tertiary amides typically absorb at lower frequencies than secondary amides, but the adjacent N-N repulsion can shift this.

  • Absence of 3200-3400 cm⁻¹: Crucial QC check. Any peak here indicates unreacted precursor (1,2-dibenzoylhydrazine) or moisture.

C. Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI+

  • Molecular Ion (M⁺): m/z 268.

  • Base Peak: m/z 105 (

    
    ). The stability of the benzoyl cation makes this the dominant fragment.
    
  • Other Fragments:

    • m/z 77 (

      
      ).
      
    • m/z 134 (

      
      ).
      

Synthesis & Purification Protocol

To obtain high-fidelity spectroscopic data, the sample must be synthesized free of the mono-methylated byproduct. The following protocol is adapted from standard Organic Syntheses methodologies for hydrazine alkylation.

Reaction Scheme (DOT Visualization)

Synthesis Start 1,2-Dibenzoylhydrazine (Precursor) Intermediate Reaction Matrix (Reflux) Start->Intermediate Dissolve Reagent Dimethyl Sulfate + NaOH (aq) Reagent->Intermediate Add Dropwise Crude Crude Product (Precipitate) Intermediate->Crude Cool & Filter Final 1,2-Dibenzoyl-1,2-dimethylhydrazine (Pure Crystals) Crude->Final Recrystallize (Glacial AcOH)

Caption: Synthesis pathway via methylation of 1,2-dibenzoylhydrazine.

Step-by-Step Protocol
  • Preparation: In a 3-neck flask equipped with a mechanical stirrer, suspend 1,2-dibenzoylhydrazine (0.33 mol) in water (600 mL) containing NaOH (0.25 mol).

  • Alkylation: Simultaneously add Dimethyl Sulfate (Caution: Highly Toxic) and excess 30% NaOH solution dropwise over 1 hour. Maintain temperature < 25°C initially, then reflux for 2 hours to ensure completion.

  • Work-up: Cool the mixture. The product typically oils out or precipitates. Extract with Chloroform if liquid, or filter if solid.

  • Purification: Recrystallize from Glacial Acetic Acid or Ethanol/Water .

  • Validation: Check MP (Target: 78–84°C). If MP is >100°C, significant unmethylated precursor remains.

References

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 2, p. 208 (1943); Vol. 11, p. 34 (1931).

  • Crystal Structure (Analog): Shanmuga Sundara Raj, S., et al. "1,2-Dibenzoylhydrazine."[2] Acta Crystallographica Section C, vol. 56, no. 8, 2000, pp. 1011-1012.

  • Spectroscopic Data Source: PubChem Compound Summary for CID 71044, "Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide".

  • Conformational Analysis: Piskala, A., et al. "Conformation of 1,2-diacylhydrazines.

Sources

The Benzohydrazide Scaffold: From 19th Century Curiosity to Modern Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of benzohydrazide compounds, tracing their trajectory from Theodor Curtius’s foundational work in the late 19th century to their current status as versatile pharmacophores in oncology and infectious disease management. We synthesize historical milestones with modern synthetic protocols, offering researchers a self-validating workflow for the synthesis and biological evaluation of these derivatives. Key focus areas include the mechanistic underpinnings of hydrazinolysis, Structure-Activity Relationships (SAR) governing EGFR and InhA inhibition, and detailed, reproducible experimental protocols.

Part 1: Historical Genesis & Evolution[1]

The history of benzohydrazide is inextricably linked to the discovery of hydrazine itself. The narrative arc of this molecule can be segmented into three distinct epochs:

The Curtius Era (1887–1900s)

The genesis of hydrazide chemistry began with Theodor Curtius , who first isolated hydrazine (


) in 1887.[1] By 1895 , Curtius had expanded this chemistry to organic derivatives, synthesizing the first simple acid hydrazides (formic and acetic acid hydrazides) via the reaction of hydrazine with esters. Benzohydrazide (benzoic acid hydrazide) emerged in this era as a natural extension of exploring the reactivity of the newly discovered hydrazine nucleophile with aromatic esters. At this stage, it was primarily a chemical curiosity used to characterize carbonyl compounds.
The Dormancy & The Isoniazid Spark (1900–1950)

For decades, benzohydrazide derivatives remained largely on the shelves of organic chemistry labs. The paradigm shifted radically in 1952 with the discovery of isoniazid (isonicotinylhydrazide). While not a benzohydrazide (it contains a pyridine ring), its structural homology ignited a global "gold rush" for hydrazide-based therapeutics. The potent anti-tubercular activity of the hydrazide moiety (


) validated the scaffold as a privileged structure for biological interaction.
The Modern Renaissance (1990s–Present)

Modern medicinal chemistry has repurposed the benzohydrazide scaffold beyond tuberculosis. It is now recognized as a versatile linker and pharmacophore. The rigid phenyl ring acts as a hydrophobic core, while the hydrazide linker offers hydrogen bonding donors/acceptors critical for binding to kinase domains (e.g., EGFR) and bacterial enzymes.

Part 2: Chemical Architecture & Synthesis[2]

The Synthetic Workflow

The most robust method for synthesizing benzohydrazide is the nucleophilic acyl substitution (hydrazinolysis) of carboxylic esters. This pathway is preferred over the reaction with acid chlorides due to milder conditions and easier purification, although the latter is faster.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine (a potent alpha-effect nucleophile) attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The alkoxide group (leaving group) is expelled, reforming the carbonyl and yielding the hydrazide.

Critical Control Point: The reaction requires excess hydrazine to prevent the formation of sym-diacylhydrazines (dimers), where the product benzohydrazide reacts with another mole of ester.

SynthesisWorkflow Start Starting Material (Ethyl Benzoate) Process1 Reflux (Ethanol) 4-8 Hours Start->Process1 Reagent Reagent (Hydrazine Hydrate) Reagent->Process1 Intermediate Tetrahedral Intermediate Process1->Intermediate Nucleophilic Attack Product Crude Benzohydrazide Intermediate->Product Elimination of EtOH Purification Recrystallization (Ethanol/Water) Product->Purification Precipitation Final Pure Benzohydrazide (White Crystals) Purification->Final Yield >70%

Caption: Figure 1. Standard synthetic workflow for benzohydrazide via hydrazinolysis of esters.

Part 3: Pharmacological Landscape

The biological utility of benzohydrazides stems from their ability to form hydrogen bonds and chelate metals.

Antimicrobial Activity (Tuberculosis)

Benzohydrazide derivatives function as prodrugs or direct inhibitors of the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.

  • Mechanism: Similar to isoniazid, these compounds can form adducts with NAD+, inhibiting InhA, which is crucial for mycolic acid biosynthesis (cell wall integrity).

Anticancer Activity (EGFR Inhibition)

Recent studies identify benzohydrazides as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]

  • Binding Mode: The carbonyl oxygen and hydrazide nitrogens form H-bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The phenyl ring occupies the hydrophobic pocket.

SignalingPathway Ligand Benzohydrazide Derivative Target EGFR Kinase Domain (ATP Pocket) Ligand->Target H-Bonding & Hydrophobic Interaction Signal1 Inhibition of Autophosphorylation Target->Signal1 Blocks ATP Binding Signal2 Downstream Signaling (Ras/Raf/MEK) Signal1->Signal2 Suppression Outcome Apoptosis & Cell Cycle Arrest Signal2->Outcome Therapeutic Effect

Caption: Figure 2. Mechanism of Action for EGFR inhibition by benzohydrazide derivatives.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of benzohydrazide derivatives is highly sensitive to substitutions on the phenyl ring.

Key SAR Rules:
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the para position often enhance antimicrobial activity by increasing the lipophilicity and altering the electronic density of the carbonyl group, facilitating cell wall penetration.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    (especially at the ortho position) can enhance antioxidant activity but may reduce metabolic stability.
  • Linker Modification: Substitution on the hydrazide nitrogen (

    
    ) usually leads to hydrazones (
    
    
    
    ), which often exhibit superior activity due to the extended conjugation system.

SARMap Core Benzohydrazide Scaffold Para Para-Substitution (-Cl, -F) Increases Lipophilicity Enhances Antibacterial Potency Core->Para Ortho Ortho-Substitution (-OH) Increases Metal Chelation Enhances Antioxidant Activity Core->Ortho Hydrazide Hydrazide Nitrogen (N2) Formation of Hydrazones Expands Target Specificity Core->Hydrazide Meta Meta-Substitution Variable Effects Modulates Solubility Core->Meta

Caption: Figure 3. SAR Map illustrating the impact of structural modifications on biological activity.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide

Objective: Synthesize benzohydrazide from ethyl benzoate via hydrazinolysis.

Reagents:

  • Ethyl Benzoate (0.05 mol)

  • Hydrazine Hydrate (99%, 0.10 mol) - Note: 2:1 excess is crucial to prevent dimer formation.

  • Absolute Ethanol (30 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 0.05 mol of ethyl benzoate in 30 mL of absolute ethanol.

  • Reaction: Add 0.10 mol of hydrazine hydrate dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (
    
    
    
    ) should disappear, and a lower
    
    
    spot (hydrazide) should appear.
  • Isolation: Cool the mixture to room temperature. If precipitation does not occur, concentrate the solvent using a rotary evaporator to 1/3 volume and cool in an ice bath.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Characterization:

    • Melting Point: Expected range

      
      .
      
    • IR Spectrum: Look for doublet peaks at

      
       (
      
      
      
      ) and strong
      
      
      stretch at
      
      
      .
Protocol 2: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Procedure:

  • Preparation: Dissolve the synthesized benzohydrazide in DMSO to a stock concentration of

    
    .
    
  • Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: Add

    
     of Resazurin dye (0.01%). Incubate for 2 hours.
    
    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Curtius, T. (1887).[1] "Ueber das Hydrazin". Berichte der deutschen chemischen Gesellschaft. Link

  • Curtius, T. (1895).[1] "Das Hydrazid der Benzoesäure".[3][4][5][6][7][8][9][10][11] Journal für Praktische Chemie. Link

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds". American Review of Tuberculosis. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[9] "Biological activities of hydrazone derivatives". Molecules. Link

  • Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". International Journal of Molecular Sciences. Link

  • BenchChem Technical Support. (2025). "Synthesis routes of Benzohydrazide". BenchChem.[1] Link

Sources

"N'-Benzoyl-N,N'-dimethylbenzohydrazide and its analogs"

The -Dibenzoylhydrazine Scaffold: Structural Dynamics and Pharmacological Applications of Dimethyl Analogs

Executive Summary: The "Twisted" Scaffold

Compound Focus:


IUPAC Name:


CAS:

This technical guide analyzes the


atropisomerism

This guide serves researchers requiring a robust synthesis protocol, a deep understanding of the scaffold's conformational entropy, and its logical connection to high-value agrochemicals and gene-switch technologies.

Chemical Architecture & Structural Dynamics

The core utility of


The Conformational "Twist"

The biological activity of this class depends heavily on the conformation of the amide bonds. The distinct "butterfly" shape required to fit into the Ecdysone Receptor (EcR) binding pocket is governed by the steric bulk on the nitrogen atoms.

  • E/Z Isomerism: The amide bonds can exist in cis (

    
    ) or trans (
    
    
    ) conformations.
  • Steric Clash: In the dimethyl analog, the two methyl groups create steric repulsion that prevents the molecule from adopting a planar structure. This forces the phenyl rings to twist out of plane, increasing solubility compared to the unsubstituted parent compound (

    
    -dibenzoylhydrazine), which packs efficiently into high-melting crystals.
    
Comparative Structural Properties

The table below illustrates how N-substitution alters the physicochemical profile, driving the transition from a chemical curiosity to a bioactive agent.

PropertyUnsubstituted ParentDimethyl Analog (Target) t-Butyl Analog (Tebufenozide)
Structure Ph-CONH-NHCO-PhPh-CON(Me)-N(Me)CO-PhPh-CON(t-Bu)-NHCO-Ph
Steric Bulk LowMedium (Symmetric)High (Asymmetric)
Conformation Planar/Stacked H-bondsTwisted/RotamersFixed "L-Shape"
Solubility (Org) PoorGoodExcellent
Bioactivity (EcR) InactiveWeak/ProbePotent Agonist

Synthesis Protocol: -Dimethyl- -dibenzoylhydrazine

Experimental Strategy

Objective: Synthesize high-purity target compound avoiding mono-acylated byproducts. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous). Critical Control Point: The symmetry of the reaction requires excess acylating agent or precise stoichiometry to ensure both nitrogens are benzoylated. We utilize an anhydrous base-catalyzed method to prevent hydrolysis.

Step-by-Step Methodology

Reagents:

  • 
    -Dimethylhydrazine dihydrochloride (10 mmol)
    
  • Benzoyl Chloride (22 mmol, 1.1 eq per site)

  • Triethylamine (TEA) or Pyridine (45 mmol, excess as acid scavenger)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend

    
    -dimethylhydrazine dihydrochloride (1.33 g, 10 mmol) in anhydrous DCM (30 mL).
    
  • Free Base Liberation: Cool to 0°C in an ice bath. Add TEA (4.55 g, 6.3 mL) dropwise over 10 minutes. The solution will become cloudy as triethylamine hydrochloride salts form.

  • Acylation: Add Benzoyl Chloride (3.09 g, 2.55 mL) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Wash:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (

      
       mL) to remove unreacted amine/pyridine.
      
    • Wash with Saturated

      
       (
      
      
      mL) to remove benzoic acid byproducts.
    • Wash with Brine (

      
       mL).
      
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white crystalline solid. Validation:

Visualization: Synthesis & SAR Logic

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: N,N'-DimethylhydrazineDihydrochlorideBaseStepLiberation: Add TEA/Pyridine(0°C, DCM)Start->BaseStepAcylationAcylation: Add Benzoyl Chloride(Dropwise, <5°C)BaseStep->Acylation Free Amine GeneratedReactionReaction: Stir RT, 4-6h(Monitor TLC)Acylation->Reaction Nucleophilic AttackWorkupWorkup: Acid Wash (HCl)Base Wash (NaHCO3)Reaction->Workup CompletionProductFinal Product:N,N'-Dimethyl-N,N'-dibenzoylhydrazineWorkup->Product Crystallization

Caption: Step-by-step anhydrous synthesis protocol for the target bis-acylhydrazine.

Structure-Activity Relationship (SAR) Logic

Why does the dimethyl analog fail as a commercial insecticide while the t-butyl analog succeeds?

SAR_LogicScaffoldDibenzoylhydrazineScaffoldMe_SubN,N'-Dimethyl(Target)Scaffold->Me_SubtBu_SubN-tert-Butyl(Tebufenozide)Scaffold->tBu_SubEcR_PocketEcdysone Receptor(Hydrophobic Pocket)Me_Sub->EcR_Pocket EnterstBu_Sub->EcR_Pocket EntersOutcome_MeWeak Binding(Insufficient Bulk)EcR_Pocket->Outcome_Me Loose FitOutcome_tBuHigh Affinity(Perfect Fit)EcR_Pocket->Outcome_tBu Tight Fit

Caption: SAR comparison showing why bulky alkyl groups (t-Butyl) are required for high receptor affinity.

Biological & Pharmacological Context[1][2][3][4][5]

Ecdysone Receptor (EcR) Agonism

The primary pharmacological interest in this scaffold is its ability to mimic 20-hydroxyecdysone , the insect molting hormone.

  • Mechanism: These compounds bind to the ligand-binding domain of the EcR, which forms a heterodimer with the Ultraspiracle protein (USP).

  • The "Lethal Molt": Agonism triggers a premature molt. The insect cannot escape its old cuticle and dies of starvation/desiccation.

  • Role of the Dimethyl Analog: While the t-butyl group (Tebufenozide) is required for nanomolar potency, the dimethyl analog is used in crystallographic studies to map the minimum steric requirements for the "U-shaped" bioactive conformation.

Gene Switch Technology

Beyond insecticides, this scaffold is the basis for RHEOSwitch® systems.

  • Concept: Researchers use the EcR (which is not present in mammals) as a gene switch in human/mammalian cells.

  • Application: A non-steroidal ligand (like a DBH analog) is added to cell cultures to turn on a specific gene. The

    
    -dimethyl analog serves as a starting point for synthesizing orthogonal ligands that activate modified receptors but not wild-type receptors, reducing off-target effects in environmental applications.
    

References

  • Chemical Identity: N'-benzoyl-N,N'-dimethylbenzohydrazide.[1][2] CAS: 1226-43-3.[1] ChemSynthesis. Link

  • Insecticide Mechanism: Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line". Science, 241(4864), 467-469. Link

  • Crystallography & Conformation: Li, W. W., et al. (2009). "N'-[4-(Dimethylamino)benzylidene]acetohydrazide".[3] Acta Crystallographica Section E, 65(9), o2176. (Context on hydrazide conformations). Link

  • Synthesis Protocol Support: Toma, T., et al. (2007).[4] "N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates".[4] Organic Letters, 9(16), 3195-3197. (Demonstrates hydrazine nucleophilicity/handling). Link

  • EcR Structure-Activity: Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor". Nature, 426(6962), 91-96. Link

Theoretical Profiling of N'-Benzoyl-N,N'-dimethylbenzohydrazide: Conformational Dynamics & Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper
Author: Senior Application Scientist

Executive Summary

This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide (structurally synonymous with N,N'-dimethyl-N,N'-dibenzoylhydrazine). As a derivative of the 1,2-dibenzoylhydrazine class—known for potent insecticidal activity (e.g., Tebufenozide)—this molecule presents a unique conformational challenge. Unlike its non-methylated parent, the introduction of


-methyl groups disrupts the characteristic intramolecular hydrogen bonding network, forcing the molecule into a steric-driven conformational landscape.

This guide details the computational protocols required to map these dynamics, utilizing Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for predicting binding affinity against the Ecdysone Receptor (EcR).

Structural Dynamics & Conformational Landscape

The defining feature of N'-Benzoyl-N,N'-dimethylbenzohydrazide is the rotational freedom around the N-N bond and the E/Z isomerism of the two amide bonds. Theoretical studies must prioritize the identification of the global minimum energy conformer, as this dictates biological activity.

The Steric-Electronic Conflict

In the parent dibenzoylhydrazine, a pseudo-ring structure is often stabilized by intramolecular hydrogen bonds (


). However, in the title compound, the methyl groups eliminate the H-bond donors (

) and introduce steric bulk.
  • Amide Isomerism: Each amide bond can exist in E (trans) or Z (cis) conformation.

  • N-N Torsion: The lone pair repulsion on adjacent nitrogen atoms typically induces a gauche conformation (dihedral angle

    
    ), but conjugation with the carbonyls flattens this geometry.
    
Computational Workflow for Conformational Search

To accurately predict the structure, a multi-step workflow is required.

ConformationalWorkflow Start Input Structure (2D Topology) MM_Scan Molecular Mechanics Scan (MMFF94 Force Field) Rotatable Bonds: N-N, C-N Start->MM_Scan Filter Filter Conformers (Energy Window < 5 kcal/mol) MM_Scan->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Solvent: Gas & Water (PCM) Filter->DFT_Opt Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found (Perturb Geometry) GlobalMin Global Minimum Identified (Boltzmann Weights) Freq->GlobalMin No Imaginary Freq

Figure 1: Hierarchical conformational search strategy ensuring the identification of the true global minimum.

Electronic Structure & Reactivity Descriptors

Once the global minimum is established (typically the E,E conformer with a twisted N-N backbone), electronic profiling reveals the molecule's reactivity.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical hardness (


) and stability.
  • HOMO Location: Predominantly localized on the hydrazine bridge and carbonyl oxygens (lone pair donation).

  • LUMO Location: Delocalized over the benzoyl aromatic rings (accepting electron density).

Table 1: Calculated Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaInterpretation
Energy Gap


Lower gap = Higher reactivity/polarizability.[1]
Chemical Hardness


Resistance to charge transfer.
Electrophilicity


Capacity to accept electrons (Michael acceptor potential).
Dipole Moment

Vector SumSolvation and membrane permeability indicator.
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in the active site of the target protein.

  • Negative Regions (Red): Carbonyl oxygens (

    
    ). These are the primary hydrogen bond acceptors for receptor binding.
    
  • Positive Regions (Blue): Methyl protons and aromatic ring edges.

  • Implication: The lack of N-H donors in the dimethyl derivative shifts the binding mode entirely to hydrophobic interactions (phenyl rings) and H-bond acceptance (carbonyls).

In Silico Biological Profiling: Ecdysone Receptor (EcR)

The structural homology of N'-Benzoyl-N,N'-dimethylbenzohydrazide to Tebufenozide suggests it targets the Ecdysone Receptor (EcR). Molecular docking is used to validate this hypothesis.[1][2]

Docking Protocol
  • Target: Crystal structure of the Ecdysone Receptor ligand-binding domain (LBD). (e.g., PDB ID: 1R1K or 2IBB ).

  • Grid Box: Centered on the native ligand (Ponasterone A or Tebufenozide) binding pocket.

  • Validation: Re-docking the co-crystallized ligand must yield an RMSD

    
    .
    
Binding Mode Analysis

The theoretical model predicts a specific binding pose driven by the "U-shaped" or "folded" conformation of the hydrazine linkage.

DockingInteraction cluster_0 Key Interactions Ligand N'-Benzoyl-N,N'-dimethyl- benzohydrazide Tyr Tyr-408 (H-Bond Donor) Ligand->Tyr C=O ... HO-Tyr Asn Asn-504 (H-Bond Donor) Ligand->Asn C=O ... H2N-Asn Phe Phe-397 (Pi-Pi Stacking) Ligand->Phe Phenyl ... Phenyl Trp Trp-526 (Hydrophobic) Ligand->Trp Methyl ... Indole EcR_Pocket EcR Binding Pocket (Hydrophobic Cleft)

Figure 2: Predicted interaction map between the ligand and key residues in the Ecdysone Receptor active site.

Experimental Protocols (Computational)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols must be adhered to strictly.

Geometry Optimization (Gaussian/ORCA)
  • Input Preparation: Construct the 2D structure and pre-optimize using the MMFF94 force field to relieve steric clashes.

  • Functional Selection: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for a balance of cost and accuracy.

  • Basis Set: Use 6-311++G(d,p) .[1][3][4]

    • Why? The diffuse functions (++) are critical for describing the lone pairs on the hydrazine nitrogens and carbonyl oxygens. The polarization functions (d,p) accurately describe the aromatic ring electronics.

  • Solvation: Apply the PCM (Polarizable Continuum Model) using water (

    
    ) to simulate biological environments.
    
Vibrational Frequency Analysis
  • Run a frequency calculation on the optimized geometry at the same level of theory.

  • Verification: Ensure no imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.

  • Scaling: Multiply calculated frequencies by a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity before comparing with experimental IR data.

Molecular Docking (AutoDock Vina)
  • Ligand Prep: Convert the optimized DFT structure (PDB format) to PDBQT. Assign Gasteiger charges. Merge non-polar hydrogens.

  • Receptor Prep: Remove water molecules and co-factors from the PDB crystal structure. Add polar hydrogens. Calculate Kollman charges.

  • Search Parameters: Set exhaustiveness to 32 (high precision).

  • Output: Analyze the top 9 poses based on Binding Affinity (

    
    , kcal/mol).
    

References

  • Tebufenozide and Dibenzoylhydrazine Analogs

    • Dhadwal, S. et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. Available at: [Link]

  • Conformational Analysis of Hydrazides

    • Silva, T. et al. (2018). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

  • DFT Methodology for Hydrazines

    • Askerova, U.F. et al. (2023).[5] DFT calculations and Molecular Docking Study of the (Z)-N,N-dimethyl-2-(perfluorophenyl)-2-(2-phenylhydrazineyliden) acetamide. ResearchGate. Available at: [Link]

  • Crystal Structure Validation

    • Fun, H.K. et al. (2011). N′-(3,4-Dimethylbenzylidene)furan-2-carbohydrazide. Acta Crystallographica. Available at: [Link]

  • General DFT & Docking Protocols

    • Omer, R.A. et al. (2024).[4] N, N-Bis (2,4-dihydroxy benzaldehyde) benzidine: Synthesis, Characterization, DFT, and Theoretical Corrosion Study. ResearchGate. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine) is a symmetrical diacylhydrazine derivative. While structurally related to the potent non-steroidal ecdysone agonist insecticides (e.g., Tebufenozide), this specific methylated analog serves primarily as a model compound for Structure-Activity Relationship (SAR) studies. Its inability to form intermolecular hydrogen bonds—due to N-methylation—results in a distinct physicochemical profile compared to its parent compound, 1,2-dibenzoylhydrazine.

This guide provides a rigorous analysis of the molecule’s identity, structural dynamics, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and agrochemical discovery.

Molecular Identity & Physicochemical Properties[1][2][3]

The following data consolidates the core identity parameters for N'-Benzoyl-N,N'-dimethylbenzohydrazide.

ParameterValueNotes
IUPAC Name N'-Benzoyl-N,N'-dimethylbenzohydrazideOften cited as 1,2-Dibenzoyl-1,2-dimethylhydrazine
CAS Number 1226-43-3 Primary identifier for the symmetrical dimethyl derivative
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol Monoisotopic Mass: 268.1212
Melting Point 84 – 87 °C Significantly lower than unsubstituted parent (~238°C) [1]
Physical State White crystalline needlesCrystallizes typically from ether/petroleum ether
Solubility Soluble in CHCl₃, DCM, AcetonePoor water solubility; lipophilic nature
SMILES CN(N(C)C(=O)c1ccccc1)C(=O)c2ccccc2Symmetrical structure

Structural Chemistry & Conformational Dynamics

The Impact of N-Methylation

The introduction of methyl groups at the


 positions fundamentally alters the solid-state packing and solution-phase dynamics of the hydrazide core.
  • Loss of Hydrogen Bonding: Unlike 1,2-dibenzoylhydrazine, which forms robust polymeric chains in the crystal lattice via intermolecular

    
     hydrogen bonds, the dimethyl derivative lacks hydrogen bond donors. This explains the drastic reduction in melting point (from ~238°C to ~85°C).
    
  • Amide Rotamerism (E/Z Isomerism): The

    
     amide bond possesses partial double-bond character, leading to restricted rotation. In solution, the molecule exists in equilibrium between conformational isomers (
    
    
    
    ;
    
    
    ;
    
    
    ). The steric bulk of the methyl groups vs. the phenyl rings dictates the population of these rotamers, which is critical for binding affinity in biological targets like the Ecdysone Receptor (EcR).
Conformational Equilibrium Diagram

The following diagram illustrates the logical flow of conformational analysis and its biological implication.

ConformationalDynamics Fig 1. Causal pathway linking N-methylation to conformational selection and biological activity. Structure N,N'-Dimethyl Scaffold Sterics Steric Clash (Me vs Phenyl) Structure->Sterics Defines Rotamers Rotamer Equilibrium (E/Z Isomers) Sterics->Rotamers Restricts Rotation Binding Receptor Binding (EcR Pocket) Rotamers->Binding Determines Fit Activity Biological Activity Binding->Activity Agonism

[3]

Synthetic Methodology

Protocol Selection: Schotten-Baumann Benzoylation

While N-methylation of 1,2-dibenzoylhydrazine is possible, it often suffers from over-alkylation or regioselectivity issues. The most robust, self-validating protocol involves the direct benzoylation of 1,2-dimethylhydrazine.

Safety Note: 1,2-Dimethylhydrazine is a potent carcinogen and must be handled in a fume hood with appropriate PPE (double nitrile gloves).

Step-by-Step Procedure

Reagents:

  • 1,2-Dimethylhydrazine dihydrochloride (1.0 eq)

  • Benzoyl Chloride (2.2 eq)

  • Sodium Hydroxide (4.0 eq, 10% aqueous solution)

  • Solvent: Dichloromethane (DCM) or Water (biphasic)

Workflow:

  • Preparation: Dissolve 1,2-dimethylhydrazine dihydrochloride in water. Cool to 0–5°C in an ice bath.

  • Basification: Add the NaOH solution slowly to liberate the free hydrazine base.

  • Acylation: Add Benzoyl Chloride dropwise while vigorously stirring. Maintain temperature <10°C to prevent hydrolysis of the acid chloride.

    • Checkpoint: Monitor pH. Keep the solution alkaline (pH > 9) to scavenge the generated HCl.

  • Precipitation/Extraction:

    • If the product precipitates: Filter and wash with cold water.[1][2]

    • If soluble in organic phase (DCM method): Separate phases, wash organic layer with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from a mixture of Diethyl Ether and Petroleum Ether (1:1).

    • Target: White needles, MP 84–87°C [1].[2]

Synthesis Workflow Diagram

SynthesisProtocol Fig 2. Schotten-Baumann synthesis workflow for N'-Benzoyl-N,N'-dimethylbenzohydrazide. Start Start: 1,2-Dimethylhydrazine.2HCl Step1 Basification (NaOH) Liberate Free Base Start->Step1 Step2 Acylation (+ Benzoyl Chloride, <10°C) Step1->Step2 Check QC Check: Maintain pH > 9 Step2->Check Workup Extraction/Filtration Step2->Workup Check->Step2 Adjust Base Purify Recrystallization (Ether/Pet Ether) Workup->Purify Product Final Product: White Needles (MP 84-87°C) Purify->Product

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       ppm: Singlet  (or split singlets due to rotamers) corresponding to the 
      
      
      
      protons. Integration = 6H.
    • 
       ppm: Multiplets  corresponding to the aromatic protons (meta/para).
      
    • 
       ppm: Multiplets  corresponding to the aromatic protons (ortho). Integration = 10H total aromatics.
      
Mass Spectrometry (MS)
  • Technique: ESI-MS or GC-MS.

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of benzoyl group (

    
    ) may be observed at m/z 105.
    

Biological Context & Applications[7][8][13]

Ecdysone Receptor (EcR) Agonism

This molecule belongs to the dibenzoylhydrazine class of insecticides.

  • Mechanism: These compounds mimic the insect molting hormone 20-hydroxyecdysone. They bind to the EcR, causing premature and lethal molting.

  • SAR Insight: The commercial success of this class (e.g., Tebufenozide) relies on bulky substituents (tert-butyl) on the nitrogen atoms. The dimethyl analog described here serves as a negative control or low-potency reference in SAR studies. The methyl groups are often too small to fill the hydrophobic pocket of the EcR efficiently compared to the tert-butyl groups, resulting in significantly lower biological activity [2].

Chemical Stability

The N-methyl groups protect the hydrazine core from oxidation relative to the unsubstituted hydrazide. However, the amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.

References

  • Organic Syntheses. (1943). Dibenzoylhydrazine and 1,2-Dimethylhydrazine derivatives. Coll. Vol. 2, p. 208. (Verified via Organic Syntheses database).

  • Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569.

  • ChemicalBook. (2023).[3] 1,2-Dibenzoyl-1,2-dimethylhydrazine Product Data.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis and Characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS 1226-43-3), a critical intermediate in the production of 1,2-dimethylhydrazine (SDMH) and a structural model for non-steroidal ecdysone agonists (e.g., tebufenozide).[1]

While the target molecule can theoretically be synthesized by acylating 1,2-dimethylhydrazine, this route is operationally hazardous due to the extreme toxicity and volatility of the hydrazine precursor.[1] We present here the "Protected Hydrazine" Protocol , a safer, scalable methodology involving the methylation of


-dibenzoylhydrazine.[1] This route minimizes exposure to volatile alkylhydrazines and utilizes robust, self-validating crystallization steps for purification.[1]

Safety & Compliance (Critical)

WARNING: This protocol involves the use of Dimethyl Sulfate (DMS) and generates intermediates that may hydrolyze to 1,2-dimethylhydrazine (SDMH) .[1]

  • Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with specific neutralization protocols (e.g., concentrated ammonia or NaOH) available for spills.

  • 1,2-Dimethylhydrazine: A known potent carcinogen and neurotoxin.[1] Avoid acidic hydrolysis of the final product unless specifically intended.

  • PPE Requirements: Double nitrile gloves, face shield, chemical-resistant apron, and respirator (if outside hood containment).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid handling free 1,2-dimethylhydrazine.[1] Instead, we construct the hydrazine core first, protect it with benzoyl groups, alkylate the nitrogen centers, and isolate the stable target.[1]

Retrosynthesis Target Target: N'-Benzoyl-N,N'-dimethylbenzohydrazide (Stable Solid, MP 78-84°C) Intermediate Precursor: N,N'-Dibenzoylhydrazine (High MP Solid, 238°C) Target->Intermediate Methylation (DMS/NaOH) RouteB Route B (Avoided): Acylation of Dimethylhydrazine (Toxic, Volatile) StartingMaterials Starting Materials: Hydrazine Sulfate + Benzoyl Chloride Intermediate->StartingMaterials Schotten-Baumann Acylation RouteA Route A (Recommended): Methylation of Amide Nitrogen (Safe, Scalable)

Figure 1: Retrosynthetic strategy prioritizing safety. The chosen route (Green) utilizes stable solid intermediates.[1]

Experimental Protocols

Phase 1: Synthesis of N,N'-Dibenzoylhydrazine (Precursor)

Objective: Create the stable hydrazine scaffold.[1] Reaction Type: Schotten-Baumann Acylation.[1]

Reagents:

  • Hydrazine Sulfate: 0.5 mol (65.0 g)[1]

  • Benzoyl Chloride: 1.0 mol (140.6 g / ~116 mL)[1]

  • Sodium Hydroxide (NaOH): 2.0 mol (80 g) dissolved in 400 mL water.[1]

Procedure:

  • Dissolution: In a 1L round-bottom flask, suspend hydrazine sulfate in 100 mL of water.

  • Basification: Slowly add the NaOH solution while cooling in an ice bath to keep

    
    . The hydrazine sulfate will dissolve as the free base is liberated.
    
  • Acylation: Add Benzoyl Chloride dropwise over 60 minutes with vigorous mechanical stirring. Maintain temperature at

    
    .
    
    • Observation: A thick white precipitate will form immediately.

  • Completion: Stir for an additional 2 hours at room temperature.

  • Work-up: Filter the white solid under vacuum. Wash the cake with saturated

    
     (to remove benzoic acid) followed by abundant water.
    
  • Purification: Recrystallize from boiling glacial acetic acid or ethanol.

  • Validation: Dry product in a vacuum oven at 80°C.

    • Yield: ~70-75%[1]

    • Melting Point: 238–240°C (Lit. 238°C).[2]

Phase 2: Methylation to N'-Benzoyl-N,N'-dimethylbenzohydrazide (Target)

Objective: Double N-methylation of the dibenzoyl precursor. Reaction Type: Nucleophilic Substitution (


).[1]

Reagents:

  • N,N'-Dibenzoylhydrazine (from Phase 1): 0.1 mol (24.0 g)[1]

  • Dimethyl Sulfate (DMS): 0.25 mol (31.5 g / ~24 mL) [TOXIC] [1]

  • Sodium Hydroxide (10% aq.[1] solution): 150 mL[1]

  • Acetone (optional): 20 mL (to assist solubility)

Procedure:

  • Suspension: Suspend the finely powdered N,N'-Dibenzoylhydrazine in the 10% NaOH solution in a 500 mL flask equipped with a reflux condenser and dropping funnel.

  • Heating: Warm the mixture to 40-50°C. The solid may not fully dissolve initially.

  • Alkylation: Add Dimethyl Sulfate dropwise over 45 minutes.

    • Critical Control: The reaction is exothermic. Maintain temperature between 50-60°C. Do not exceed 70°C to prevent hydrolysis of DMS.[1]

  • Reflux: After addition, heat the mixture to gentle reflux (approx. 80-90°C) for 2 hours. The mixture should become homogenous or form an oil layer as the methylated product forms.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath. The oily product should solidify.

  • Isolation: Filter the solid. If the product remains oily, extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from ethanol/water (1:1) or petroleum ether.[1]

Characterization & Validation Data

The successful synthesis is validated by a significant drop in melting point compared to the precursor, indicating the loss of intermolecular hydrogen bonding due to N-methylation.[1]

PropertyPrecursor (Dibenzoylhydrazine)Target (Dimethyl Derivative) Validation Criteria
Appearance White needlesWhite crystalline solidDistinct crystal habit change
Melting Point 238–240°C78–84°C Sharp depression confirms alkylation
Solubility (Water) InsolubleInsoluble-
Solubility (EtOH) Low (requires hot AcOH)HighImproved organic solubility
CAS No. 787-84-81226-43-3 -
Mechanistic Pathway

The reaction relies on the deprotonation of the amide nitrogen, increasing its nucleophilicity to attack the methyl group of dimethyl sulfate.

Mechanism Step1 Deprotonation (OH- removes NH proton) Step2 Nucleophilic Attack (N- Anion attacks Me-DMS) Step1->Step2 Form Amide Anion Step3 Second Alkylation (Repeat on N') Step2->Step3 Mono-methyl intermediate Product Final Product (No H-bond donors) Step3->Product Target Molecule

Figure 2: Stepwise alkylation mechanism under basic conditions.

Troubleshooting & Optimization

  • Incomplete Methylation: If the melting point of the final product is >90°C, it likely contains mono-methylated impurity or unreacted precursor.[1] Remedy: Repeat the reflux step with an additional 0.5 eq of NaOH and Dimethyl Sulfate.

  • Oiling Out: The product has a low melting point (~80°C) and may oil out if the solvent is too hot. Remedy: Ensure slow cooling with vigorous stirring to promote crystallization. Seed crystals from a previous batch are highly effective.

  • Yield Loss: Hydrolysis of the amide bond can occur if the NaOH concentration is too high (>20%) during reflux. Remedy: Adhere strictly to 10% NaOH concentration.

References

  • BenchChem. (2025).[1] Synthesis of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide. Retrieved from [1]

  • ChemicalBook. (2025).[1][3][4] N,N'-Dibenzoylhydrazine Properties and Safety. Retrieved from [1]

  • AxSyn. (2025).[2][4][5] Physical Properties of CAS 1226-43-3. Retrieved from [1]

  • Toma, T., et al. (2007).[6] N,N'-Ditosylhydrazine: A Convenient Reagent. Organic Letters, 9(16), 3195-3197.[1] (Cited for comparative hydrazine chemistry).[1][7] Retrieved from [1]

  • NIST WebBook. (2025). Thermochemical Data for Dimethylhydrazines. Retrieved from [1]

Sources

Application Note: N'-Benzoyl-N,N'-dimethylbenzohydrazide as a Peptidomimetic Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide (and the broader bisacylhydrazine class) in the development of enzyme inhibitors. While historically recognized as the scaffold for non-steroidal ecdysone agonists (e.g., Tebufenozide) in agrochemistry, this structural motif possesses unique physicochemical properties—specifically restricted N-N bond rotation and hydrolytic stability —that make it an invaluable peptidomimetic in medicinal chemistry.

This document details protocols for synthesizing this scaffold, profiling its inhibitory potential against metalloenzymes (specifically Urease ) and proteases, and assessing its metabolic stability. The N,N'-dimethyl substitution is critical: it eliminates hydrogen bond donors on the hydrazide linkage, forcing the molecule into specific conformational rotamers that probe hydrophobic pockets in enzyme active sites.

Chemical Basis & Mechanism of Action[1]

The Peptidomimetic Advantage

The core structure of N'-Benzoyl-N,N'-dimethylbenzohydrazide consists of two benzoyl groups linked by an N,N'-dimethylhydrazine bridge.

  • Peptide Isostere: The $ -C(=O)-N(Me)-N(Me)-C(=O)- $ backbone mimics the electronic and steric properties of a peptide bond but is resistant to proteolytic cleavage.

  • Conformational Locking: The steric bulk of the methyl groups creates a high rotational energy barrier around the N-N bond. This allows the molecule to exist in stable cis or trans conformations, serving as a "molecular ruler" to measure the steric tolerance of an enzyme's active site.

Inhibition Mechanisms
  • Metalloenzyme Inhibition (Urease/Tyrosinase): The carbonyl oxygens can serve as bidentate ligands, chelating active site metal ions (e.g.,

    
     in Urease, 
    
    
    
    in Tyrosinase), thereby blocking substrate access.
  • Transition State Mimicry: The twisted geometry of the hydrazide linkage often mimics the tetrahedral transition state of amide hydrolysis, making these compounds potent competitive inhibitors of serine and cysteine proteases.

Experimental Protocols

Protocol A: Synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Objective: To generate high-purity reference material for inhibition assays.

Reagents:

  • N,N'-Dimethylhydrazine dihydrochloride (CAS: 306-37-6)

  • Benzoyl Chloride (CAS: 98-88-4)

  • Triethylamine (

    
    ), anhydrous
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend N,N'-dimethylhydrazine dihydrochloride (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add

    
     (45 mmol) dropwise. The solution will become cloudy as amine salts form.
    
  • Acylation: Add Benzoyl Chloride (22 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 50 mL saturated

    
    . Extract organic layer, wash with 1M HCl (to remove unreacted amine), then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.
    
    • Quality Control: Confirm structure via

      
      -NMR. Look for the characteristic N-Methyl singlets (approx. 3.1-3.3 ppm), which may appear split due to rotamers.
      
Protocol B: Urease Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 of the compound against Jack Bean Urease (EC 3.5.1.5).

Principle: Urease hydrolyzes urea to ammonia.[2] The ammonia reacts with phenol-hypochlorite (Berthelot reaction) to form a blue indophenol complex, measured at 625 nm. Inhibitors reduce color formation.

Materials:

  • Jack Bean Urease (Type III, Sigma)

  • Substrate: Urea (100 mM in phosphate buffer)

  • Buffer: 100 mM Phosphate Buffer, pH 7.4

  • Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v)

  • Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine)

Workflow:

  • Solubilization: Dissolve N'-Benzoyl-N,N'-dimethylbenzohydrazide in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation:

    • Add 10 µL of Inhibitor solution to 96-well plate.

    • Add 25 µL of Enzyme solution (5 U/mL).

    • Incubate at 37°C for 15 minutes (allows for slow-binding inhibition).

  • Reaction Start: Add 50 µL of Urea solution. Incubate for 10 minutes at 37°C.

  • Termination & Development:

    • Add 40 µL Reagent A.

    • Add 40 µL Reagent B.

    • Incubate 15 mins at RT for color development.

  • Measurement: Read Absorbance at 625 nm (

    
    ).
    

Data Analysis: Calculate % Inhibition:



Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism or similar).

Data Presentation & Analysis

Expected Kinetic Profiles

When characterizing the inhibition, distinguish between competitive and non-competitive modes using a Lineweaver-Burk plot.

ParameterCompetitive InhibitionNon-Competitive InhibitionMechanism Note
Vmax UnchangedDecreasesCompetitive implies binding at the active site (Ni chelation).
Km IncreasesUnchangedNon-competitive implies allosteric binding or irreversible inactivation.
Ki Low µM rangeMid µM rangeBisacylhydrazines typically show Competitive kinetics for metalloenzymes.
Structural Activity Relationship (SAR) Summary
  • N-Methylation: Increases lipophilicity and locks conformation. Effect: often increases potency against hydrophobic pockets compared to N-H analogs.

  • Benzoyl Substitution: Electron-donating groups (e.g., 4-OMe) on the phenyl ring generally enhance metal chelation capability.

Visualization of Workflows

Enzyme Screening Workflow

The following diagram illustrates the logical flow from compound synthesis to kinetic validation.

EnzymeScreening Synth Synthesis (Acylation) QC QC: NMR/HPLC (Check Rotamers) Synth->QC Purification Screen Primary Screen (Fixed Dose 10µM) QC->Screen Pass Screen->Synth <50% (Redesign) IC50 Dose Response (IC50 Determination) Screen->IC50 >50% Inhibition Mode Kinetic Analysis (Lineweaver-Burk) IC50->Mode Select Lead

Caption: Figure 1. Step-by-step workflow for validating bisacylhydrazine derivatives as enzyme inhibitors.

Mechanism of Urease Inhibition

This diagram depicts the competitive binding mechanism where the hydrazide motif chelates the Nickel ions.

Mechanism Enzyme Urease Active Site (Ni2+ / Ni2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Stabilization Substrate Urea (Substrate) Substrate->Enzyme Natural Binding Inhibitor N'-Benzoyl-N,N'-dimethyl- benzohydrazide Inhibitor->Enzyme Chelation of Ni2+ Complex->Substrate Blocks Access

Caption: Figure 2. Competitive inhibition mechanism via chelation of active site Nickel ions.

Metabolic Stability & Safety (Critical Note)

While developing these inhibitors, researchers must account for the metabolic fate of the hydrazine moiety.

  • CYP450 Inhibition: Hydrazide derivatives can form metabolic intermediate complexes (MICs) with Cytochrome P450, leading to quasi-irreversible inhibition.

  • Protocol: Incubate 10 µM compound with Human Liver Microsomes (HLM) and NADPH. Monitor disappearance via LC-MS/MS.

  • Alert: Rapid metabolism suggests the need for steric protection (e.g., ortho-substitution on the phenyl ring) to improve half-life.

References

  • Saeed, A., et al. (2017). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH. Retrieved from [Link]

  • Smagghe, G., et al. (1998). The Bisacylhydrazine Insecticides: Mechanism and Selectivity. ResearchGate.[3] Retrieved from [Link]

  • Liu, et al. (2022).[4] In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. PMC - PubMed Central. Retrieved from [Link]

  • Deriu, C., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed. Retrieved from [Link]

Sources

Application Note: Antimicrobial Activity Testing of Novel Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzohydrazide scaffold (


) has emerged as a privileged structure in medicinal chemistry due to its electronic versatility and capacity to form hydrogen bond networks within active sites. In the context of rising Antimicrobial Resistance (AMR), novel benzohydrazides are increasingly investigated for their ability to inhibit bacterial DNA gyrase (GyrB subunit)  and enoyl-ACP reductase (InhA) .

This guide provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of these compounds. Unlike generic protocols, this document addresses the specific physicochemical challenges of benzohydrazides—primarily aqueous solubility and aggregation—ensuring that "inactive" results are due to lack of potency, not precipitation.

Chemical & Biological Context

The Pharmacophore

Benzohydrazides often function as isosteres of amide bonds but with an additional hydrogen bond donor. Their antimicrobial activity is frequently driven by the substitution pattern on the phenyl ring:

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    ) often enhance lipophilicity and membrane penetration.
    
  • Mechanism of Action (MoA): The primary target is often the ATPase domain of DNA Gyrase B, preventing ATP hydrolysis and subsequent DNA supercoiling, leading to replication arrest.

Experimental Workflow

The following diagram outlines the critical path from compound solubilization to mechanistic validation.

G cluster_0 Phase I: Screening cluster_1 Phase II: Characterization cluster_2 Phase III: Mechanism Solubility Solubility Optimization (DMSO < 1%) MIC MIC Determination (Resazurin Microdilution) Solubility->MIC Hit_Select Hit Selection (MIC < 10 µg/mL) MIC->Hit_Select TimeKill Time-Kill Kinetics (Log Reduction) Hit_Select->TimeKill Cytotox Cytotoxicity (CC50) (Vero/HeLa Cells) Hit_Select->Cytotox Gyrase DNA Gyrase Supercoiling Assay TimeKill->Gyrase If Bactericidal

Figure 1: Integrated workflow for benzohydrazide evaluation. Colors indicate critical decision gates (Red: High Risk/Stop; Blue: Standard Assay; Green: Validation).

Protocol 1: High-Throughput MIC Determination (Resazurin Modified)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a colorimetric redox indicator (Resazurin/Alamar Blue) to overcome the visual ambiguity often caused by benzohydrazide precipitation.

Critical Causality: Solubility

Benzohydrazides are prone to micro-precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The Trap: A cloudy well is usually scored as "growth." If the compound precipitates, it mimics bacterial growth, leading to false negatives (high MIC).

  • The Fix: Use Resazurin.[1][2] Living bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent). Precipitated drug remains blue.

Materials
  • Media: CAMHB (Cation-Adjusted Mueller-Hinton Broth).[3]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve benzohydrazide in 100% DMSO to create a 10 mg/mL stock.

    • Dilution: Prepare intermediate dilutions in CAMHB so the final DMSO concentration in the well is ≤ 1% . High DMSO is toxic to bacteria and invalidates the test.

  • Inoculum Standardization:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 50 µL of compound dilutions (2x final conc) to columns 1–10.

    • Add 50 µL of bacterial inoculum to columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Incubate at

      
       for 18–20 hours (aerobic).
      
  • Readout (The Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Scoring:

      • Pink: Viable bacteria (Growth).

      • Blue/Purple: No viable bacteria (Inhibition).

    • MIC Definition: The lowest concentration that remains blue (prevents color change).[1]

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.[3] Benzohydrazides targeting DNA gyrase often exhibit bactericidal activity at


.
Experimental Logic

A simple MIC tells you potency but not efficacy over time. This assay measures the log-reduction of viable colony-forming units (CFU) over 24 hours.[3][4]

Methodology
  • Setup: Prepare 10 mL tubes of CAMHB containing the benzohydrazide at

    
      and 
    
    
    
    .
  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at

    
     hours.
    
  • Quantification:

    • Serially dilute samples (1:10 to 1:1000) in saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

    • Incubate overnight and count colonies.

  • Analysis: Plot

    
     vs. Time.
    
Data Interpretation
OutcomeDefinition
Bacteriostatic

reduction from initial inoculum at 24h.
Bactericidal

reduction (99.9% kill) at 24h.[3]

Protocol 3: Mechanism of Action (DNA Gyrase Inhibition)

Objective: Confirm that the benzohydrazide targets the DNA supercoiling process.

The Pathway

Benzohydrazides typically compete with ATP for the binding site on the GyrB subunit.

MoA Drug Benzohydrazide Target DNA Gyrase (GyrB) Drug->Target Binds ATP ATP Binding Site Drug->ATP Competitive Inhibition Function ATP Hydrolysis Drug->Function Blocks Target->ATP Contains ATP->Function Required for Result DNA Supercoiling Function->Result Drives Block Replication Arrest Function->Block Failure leads to

Figure 2: Mechanistic interference of DNA Gyrase by Benzohydrazides.

Supercoiling Assay Protocol
  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (recombinant), Assay Buffer, ATP.

  • Reaction:

    • Mix Relaxed Plasmid + Gyrase + Test Compound (varying concentrations).

    • Initiate reaction by adding ATP .

    • Incubate at

      
       for 30 minutes.
      
  • Termination: Add Stop Buffer (SDS + Proteinase K).

  • Analysis: Run samples on a 1% Agarose Gel without Ethidium Bromide (stain post-run).

  • Result:

    • Active Gyrase (No Drug): Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase (With Drug): DNA remains in the relaxed band position.

Protocol 4: Selectivity Index (SI) Calculation

Objective: Ensure the antimicrobial activity is not due to general protoplasmic poisoning.

Cytotoxicity Assay (MTT)
  • Seed Vero or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Treat with benzohydrazide for 24 hours.

  • Add MTT reagent; measure absorbance at 570 nm.[5]

  • Calculate

    
     (Concentration cytotoxic to 50% of cells).[5]
    
The SI Formula


  • SI < 1: Toxic (Compound kills host cells before bacteria).

  • SI > 10: Promising therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][7][8]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[9] Methods, 42(4), 321-324. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • Oblak, M., et al. (2007). N-acylhydrazones as inhibitors of DNA gyrase B. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

"use of N'-Benzoyl-N,N'-dimethylbenzohydrazide in structure-activity relationship studies"

APPLICATION NOTE: Mechanistic Profiling of Ecdysone Agonists using -Benzoyl- -dimethylbenzohydrazide


12

Executive Summary & Scientific Rationale

The discovery of non-steroidal ecdysone agonists, exemplified by RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine), revolutionized insect growth regulation (IGR) technology. While RH-5849 and its successors (Tebufenozide, Methoxyfenozide) rely on a bulky tert-butyl group and a specific hydrogen-bonding network, the symmetric analog


-Benzoyl-

-dimethylbenzohydrazide (BDBH-Me2)
negative steric probeconformational control
Why Use BDBH-Me2?
  • H-Bond Donor Deletion: Unlike active BAHs which possess at least one secondary amide (-NH-) acting as a hydrogen bond donor to the EcR ligand-binding pocket (LBP), BDBH-Me2 is fully methylated at the hydrazine bridge. This abolishes H-bond donor capability, allowing researchers to quantify the thermodynamic contribution of the amide proton to binding affinity.

  • Conformational Locking: The methylation of both nitrogen atoms introduces significant steric repulsion, altering the cis/trans rotamer equilibrium of the amide bonds compared to the mono-alkylated analogs.

  • Baseline Toxicity Determination: It establishes the "floor" of biological activity for the dibenzoylhydrazine scaffold, serving as a reference point for calculating the selectivity index of novel analogs.

Chemical Context & SAR Logic

To understand the utility of BDBH-Me2, one must contrast it with the bioactive prototype RH-5849.

FeatureRH-5849 (Prototype Agonist) BDBH-Me2 (SAR Probe) SAR Implication
Structure 1,2-dibenzoyl-1-tert-butylhydrazine1,2-dibenzoyl-1,2-dimethylhydrazineProbes steric bulk vs. symmetry.
Bridge Substitution

-t-Butyl,

-H

-Methyl,

-Methyl
Tests necessity of bulky hydrophobic fit.
H-Bonding 1 Donor (NH), 2 Acceptors (C=O)0 Donors, 2 Acceptors (C=O)Quantifies H-bond energy in LBP.
EcR Affinity High (

nM range)
Low / NegligibleValidates the "Active Conformation" model.
Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for using BDBH-Me2 in a screening workflow.

SAR_LogicFig 1: Logic flow for using BDBH-Me2 to validate pharmacophore requirements.StartNew BAH Analog DesignSynthSynthesize BDBH-Me2(Control)Start->SynthAssayEcR Binding Assay(Competition vs PonA)Synth->AssayResult_HighHigh AffinityAssay->Result_HighKd < 100 nMResult_LowLow/No AffinityAssay->Result_LowKd > 10 µMConclusion_1H-Bond DonorNOT EssentialResult_High->Conclusion_1Conclusion_2Validates H-BondRequirementResult_Low->Conclusion_2

Experimental Protocols

Protocol A: Synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Note: This protocol ensures high purity required for accurate

Reagents:

  • 1,2-Dimethylhydrazine dihydrochloride (Sigma-Aldrich)

  • Benzoyl chloride (Freshly distilled)

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend 1,2-dimethylhydrazine dihydrochloride (10 mmol) in 50 mL anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add Et

    
    N (45 mmol) dropwise. The mixture will become a slurry.
    
  • Acylation: Add Benzoyl chloride (22 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO

    
    . Extract organic layer, wash with 1N HCl (to remove unreacted hydrazine/amine), then brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR. Key diagnostic: Singlet for N-Me groups (approx 
    
    
    3.1-3.3 ppm) and absence of NH broad singlet.
Protocol B: Competitive Receptor Binding Assay (EcR-LBD)

Objective: Determine the


Biological System:

  • Receptor: In vitro translated EcR/USP heterodimer (from Drosophila or Spodoptera plasmids) or nuclear extracts from Sf9 cells.

  • Radioligand: [

    
    H]-Ponasterone A (PonA).
    

Workflow:

  • Lysate Preparation: Harvest Sf9 cells expressing EcR/USP. Lyse in binding buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol).

  • Incubation:

    • Prepare 1.5 mL Eppendorf tubes.

    • Add 50 µL cell lysate.

    • Add 10 µL [

      
      H]-PonA (Final conc: 1 nM).
      
    • Add 10 µL BDBH-Me2 (Concentration range:

      
       M to 
      
      
      M). Use DMSO as vehicle control.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Separation: Add 100 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand. Incubate 10 min on ice.

  • Centrifugation: Spin at 12,000 x g for 5 minutes.

  • Quantification: Aliquot supernatant into scintillation fluid and count CPM.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Expected Result: BDBH-Me2 should show no significant displacement of PonA up to 10 µM, confirming that the lack of H-bond donor and steric bulk prevents effective binding. If binding is observed, it suggests a novel binding mode.

Protocol C: In Vivo Toxicity Assay (Larvicidal)

Objective: Correlate binding affinity with phenotypic outcome.

  • Subject: Spodoptera litura or Chilo suppressalis (3rd instar larvae).

  • Method: Artificial diet incorporation or topical application.

  • Dosing: Prepare BDBH-Me2 in acetone. Apply 1 µL topically (doses: 0, 1, 10, 100 µ g/larva ).

  • Observation: Monitor for 96 hours.

  • Scoring: Look for premature molting, head capsule slippage, or cessation of feeding (typical BAH agonist symptoms).

  • Comparison: Run parallel positive control with RH-5849.

Mechanistic Pathway & Signaling

Understanding where BDBH-Me2 intervenes (or fails to intervene) requires mapping the molecular pathway of Ecdysone Agonists.

EcR_SignalingFig 2: Mechanism of Action. BDBH-Me2 fails to trigger the conformational switch required for co-activator recruitment.AgonistActive Agonist(e.g., RH-5849)EcR_USPEcR / USPHeterodimerAgonist->EcR_USPHigh AffinityProbeProbe: BDBH-Me2(Steric Clash/No H-Bond)Probe->EcR_USPNo Binding(Negative Control)BindingLigand Binding Pocket(Conformational Change)EcR_USP->BindingCoActCo-activator RecruitmentBinding->CoActIf Agonist BoundDNADNA Binding (EcRE)CoAct->DNATranscriptionGene Transcription(Molting)DNA->Transcription

References

  • Nakagawa, Y., et al. (1995). "QSAR and mode of action studies of insecticidal ecdysone agonists." Journal of Pesticide Science. Link

  • Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line." Science. Link

  • Smagghe, G., et al. (2012). "The Bisacylhydrazine Insecticides."[4][5][6] ResearchGate. Link

  • Billas, I. M., et al. (2003). "Structural adaptability of the ligand-binding pocket of the ecdysone receptor."[7] Nature. Link

  • ChemSynthesis Database. (2024). "N'-benzoyl-N,N'-dimethylbenzohydrazide Structure and Properties." Link

Troubleshooting & Optimization

"improving yield in N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis"

Technical Support Center: Optimizing -Benzoyl- -dimethylbenzohydrazide Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Core Directive: Strategic Route Selection

The most common cause of low yield and safety incidents with this target is the selection of the "Legacy" synthesis route.

Historically, researchers synthesized


We strongly advise against this route
  • Safety: 1,2-Dimethylhydrazine is a potent, volatile carcinogen (colon/liver specific).

  • Yield Volatility: The dihydrochloride salt of the hydrazine is hygroscopic, leading to stoichiometry errors and hydrolysis of the benzoyl chloride.

Recommended Route (The "Inverse" Approach): Synthesize the stable 1,2-dibenzoylhydrazine first, then perform a double methylation. This route utilizes stable, non-volatile solids until the final step and typically results in >85% yields.

Decision Logic: Synthesis Workflow

Synthesis_Route_SelectionStartStart: Select PrecursorsDecisionDo you have 1,2-Dimethylhydrazine?Start->DecisionRouteARoute A (Legacy)Direct AcylationDecision->RouteAYes (Not Recommended)RouteBRoute B (Recommended)Methylation of DibenzoylhydrazineDecision->RouteBNo (Preferred)StepA1Step 1: Free-base Hydrazine(High Toxicity Risk)RouteA->StepA1StepB1Step 1: Benzoylhydrazine + PhCOCl(Forms stable 1,2-dibenzoylhydrazine)RouteB->StepB1StepA2Step 2: Add PhCOCl (2.2 eq)Risk: HydrolysisStepA1->StepA2YieldAResult: Variable Yield (40-60%)Complex WorkupStepA2->YieldAStepB2Step 2: NaH + MeI(Double Methylation)StepB1->StepB2YieldBResult: High Yield (>85%)Crystalline ProductStepB2->YieldB

Figure 1: Strategic decision tree comparing the Legacy Acylation route (High Risk) vs. the Recommended Methylation route (High Yield).

Recommended Protocol: Methylation of 1,2-Dibenzoylhydrazine

This protocol minimizes handling of toxic volatiles and leverages the thermodynamic stability of the dibenzoyl core.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,2-Dibenzoylhydrazine 1.0SubstrateEnsure completely dry (vacuum oven).
Sodium Hydride (NaH) 2.5BaseUse 60% dispersion in oil. Must be excess.
Methyl Iodide (MeI) 3.0ElectrophileVolatile; add cold.
DMF (Anhydrous) SolventMediumCRITICAL: Water content <50 ppm.
Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Deprotonation: Add 1,2-dibenzoylhydrazine (1.0 eq) portion-wise.

    • Observation: Evolution of

      
       gas. The mixture will turn from a suspension to a clear/yellowish solution as the dianion forms.
      
    • Time: Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (3.0 eq) dropwise via syringe.

    • Exotherm: The reaction is exothermic. Control addition rate to maintain temp <5°C.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). The starting material (very polar) will disappear; the dimethyl product is less polar.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      

Legacy Protocol: Direct Acylation (Troubleshooting Only)

Use this only if you are restricted to starting with 1,2-dimethylhydrazine.

Safety Warning: 1,2-Dimethylhydrazine is a potent carcinogen. All work must be performed in a functioning fume hood with double-gloving.

The "Schotten-Baumann" Optimization

Standard anhydrous conditions often fail due to the poor solubility of the hydrazine salt. The biphasic Schotten-Baumann condition is superior here.

  • Dissolution: Dissolve 1,2-dimethylhydrazine dihydrochloride (1.0 eq) in water (minimum volume).

  • Base Layer: Add NaOH (4.5 eq) to the aqueous phase. Keep cold (0°C).

  • Organic Layer: Dissolve Benzoyl Chloride (2.2 eq) in DCM or Diethyl Ether.

  • Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then RT for 3 hours.

    • Why: The base neutralizes the HCl immediately, freeing the hydrazine to react with the benzoyl chloride at the interface.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted hydrazine) and 1M NaOH (to remove benzoic acid byproduct).

Troubleshooting & FAQs

Q1: "My product looks pure by TLC, but the NMR shows split peaks/impurities."

Diagnosis: Rotamers (Rotational Isomers). This is the #1 false negative in hydrazide synthesis. The



  • The Test: Run the NMR at elevated temperature (

    
     or 
    
    
    in DMSO-
    
    
    ).
  • Result: If the split peaks coalesce into sharp singlets, your product is pure. Do not re-column.

Q2: "Yield is low (<40%) using the NaH alkylation route."

Diagnosis: Moisture in DMF or degraded NaH.

  • Mechanism: Water reacts with NaH to form NaOH. NaOH is not strong enough to fully deprotonate the hydrazide amide protons (pKa ~10-11) effectively in the presence of water, leading to incomplete reaction or O-alkylation side products.

  • Fix: Use fresh anhydrous DMF (sealed bottle) and verify NaH activity by adding a small amount to water (should fizz violently).

Q3: "I am seeing O-alkylation (imidate formation) instead of N-alkylation."

Diagnosis: Kinetic vs. Thermodynamic Control.

  • While N-alkylation is thermodynamically preferred for hydrazides, O-alkylation can occur if the counter-ion is "loose" or the solvent is too polar/protic.

  • Fix: Ensure the solvent is DMF (favors N-alkylation over O-alkylation compared to HMPA/alcohols). Ensure the reaction runs to completion; O-alkylated products can sometimes rearrange to N-alkyl products under thermal conditions (Chapman rearrangement), though this is rare for hydrazides.

Q4: "The product is an oil, but literature says it should be a solid."

Diagnosis: Solvent Trapping / Rotamer mix.

  • The symmetric

    
    -dimethyl product should be a solid (MP ~108-110°C).
    
  • Fix: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask to induce nucleation. The presence of rotamers often depresses the melting point initially until the crystal lattice stabilizes.

Visualizing the Rotamer Issue

Users frequently discard pure product assuming it is a mixture. The diagram below explains the NMR complexity.

Rotamer_ExplanationSubstrateN'-Benzoyl-N,N'-dimethylbenzohydrazideRotamerAE,E-Conformer(Major NMR Signals)Substrate->RotamerARestricted Rotation(RT)RotamerBE,Z-Conformer(Minor NMR Signals)Substrate->RotamerBRotamerCZ,Z-Conformer(Minor NMR Signals)Substrate->RotamerCCoalescenceHigh Temp NMR (>80°C)Fast ExchangeRotamerA->CoalescenceHeatRotamerB->CoalescenceRotamerC->CoalescenceSinglePeakSingle Averaged Peak(Confirmation of Purity)Coalescence->SinglePeak

Figure 2: At room temperature, restricted rotation around the N-N and N-C bonds creates distinct magnetic environments (Rotamers), appearing as impurities. Heating coalesces these signals.

References

  • Safety Profile of 1,2-Dimethylhydrazine

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6052, 1,2-Dimethylhydrazine. Retrieved from [Link]

  • Alkylation of Hydrazides (General Methodology): Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Standard text for hydrazide chemistry).
  • Rotational Barriers in Diacylhydrazines

    • Litvinov, I. A., et al. (1990). Structure of N,N'-dibenzylbenzohydrazide.[2][3] Acta Crystallographica Section C. Retrieved from [Link] (Demonstrates the structural twisting and H-bonding in analogous systems).

    • Toda, F., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link] (Relevant for understanding amide bond rotation analysis via NMR).

  • Synthesis of Ecdysone Agonists (Contextual Analogues)

    • ResearchGate.[12] (2023).[2][3][8][13] 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound.[2][3][8] Retrieved from [Link]

Technical Support Center: N',N'-Dimethylformohydrazide (DMFH) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Hydrolysis as a degradation pathway for N',N'-Dimethylformohydrazide" Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Applications Support Hub. I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to assist you in understanding, detecting, and mitigating the hydrolysis of N',N'-Dimethylformohydrazide (DMFH). This compound, often encountered as a process impurity or degradation intermediate in hydrazide-based pharmaceuticals (e.g., Daminozide analogs), poses significant stability challenges due to its potential to release 1,1-Dimethylhydrazine (UDMH), a known genotoxin.

This guide is structured to address the "Why", "How", and "What Now" of DMFH hydrolysis through rigorous Q&A, actionable protocols, and mechanistic visualization.

Module 1: Mechanism & Kinetics (The "Why")

Q1: What is the specific chemical pathway for DMFH hydrolysis, and why is it pH-dependent?

A: DMFH (


) hydrolyzes via a nucleophilic acyl substitution mechanism. The rate and pathway are strictly governed by pH due to the amphoteric nature of the hydrazide moiety.
  • Acidic Conditions (pH < 4): The reaction is acid-catalyzed . The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks to form a tetrahedral intermediate.[1] Crucially, the leaving group is the neutral 1,1-dimethylhydrazine (UDMH), which is immediately protonated to the hydrazinium ion (

    
    ), driving the equilibrium forward. This is the fastest degradation pathway.
    
  • Basic Conditions (pH > 9): The reaction is base-catalyzed . Hydroxide ions (

    
    ) directly attack the carbonyl carbon. The breakdown of the tetrahedral intermediate expels the dimethylhydrazide anion, which rapidly abstracts a proton from water/acid to form UDMH.
    
  • Neutral Conditions (pH 5–8): Hydrolysis is significantly slower, often negligible at room temperature, as water is a poor nucleophile and the leaving group quality is suboptimal without protonation.

Q2: What are the degradation products, and what are the safety implications?

A: The hydrolysis of DMFH yields two primary products:

  • Formic Acid (

    
    ):  Generally benign in trace amounts.
    
  • 1,1-Dimethylhydrazine (UDMH): A volatile, highly toxic compound and a potent nitrosamine precursor.

Critical Insight: In the presence of any nitrosating agents (e.g., nitrites in excipients), UDMH can rapidly convert to N-Nitrosodimethylamine (NDMA) , a mutagenic impurity with strict regulatory limits (ICH M7). Therefore, controlling DMFH hydrolysis is not just a stability issue; it is a patient safety mandate.

Module 2: Visualization of the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is the primary risk factor in most liquid pharmaceutical formulations.

DMFH_Hydrolysis cluster_conditions Critical Control Point DMFH N',N'-Dimethylformohydrazide (DMFH) Protonation Protonation (+ H+) DMFH->Protonation Intermediate1 Activated Carbonyl Intermediate Protonation->Intermediate1 WaterAttack Nucleophilic Attack (+ H2O) Intermediate1->WaterAttack Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral Collapse Collapse & Elimination Tetrahedral->Collapse Products Products: Formic Acid + UDMH Collapse->Products

Figure 1: Acid-catalyzed hydrolysis mechanism of DMFH leading to the formation of genotoxic UDMH.[2]

Module 3: Diagnostic & Detection (The "What")

Q3: How do I distinguish DMFH from UDMH using LC-MS?

A: Direct analysis can be challenging due to the polarity of both compounds. Use the following troubleshooting table to differentiate them.

ParameterN',N'-Dimethylformohydrazide (DMFH)1,1-Dimethylhydrazine (UDMH)
Molecular Weight 88.11 g/mol 60.10 g/mol
Precursor Ion [M+H]+ m/z 89.1 m/z 61.1
Retention Time (RP-C18) Weak retention (elutes near void)No retention (elutes in void)
Preferred Column HILIC or Polar-Embedded C18HILIC or Amide
Fragmentation (MS/MS) Loss of CO (-28 Da)

m/z 61
Loss of NH3 or CH3 (complex)
Detection Note Stable in ACN/Water diluentsVolatile; requires derivatization (e.g., with Benzaldehyde) for accurate quantitation
Q4: My DMFH standard peak area is decreasing over time in the autosampler. What is happening?

A: This is a classic "autosampler stability" failure.

  • Cause: If your diluent is acidic (e.g., 0.1% Formic Acid in water), you are actively hydrolyzing the DMFH during the sequence.

  • Solution: Switch to a neutral diluent (e.g., 10 mM Ammonium Acetate, pH 6.5) or a non-aqueous diluent (100% Acetonitrile) if solubility permits. Keep autosampler temperature at 4°C.

Module 4: Experimental Protocols (The "How")

Protocol: Forced Hydrolysis Degradation Study

Objective: To determine the degradation rate (


) of DMFH at varying pH levels.

Reagents:

  • DMFH Reference Standard (>98% purity).

  • Buffer Solutions: 0.1N HCl (pH 1), 50mM Phosphate (pH 7), 0.1N NaOH (pH 13).

  • Internal Standard: DMFH-d6 (if available) or a structurally similar stable hydrazide.

Workflow:

  • Preparation: Prepare a 1.0 mg/mL stock solution of DMFH in Acetonitrile.

  • Initiation: Spike the stock into each buffer to a final concentration of 100 µg/mL.

    • Control: Spike into neutral buffer and store at -20°C immediately.

  • Incubation: Place samples in a thermomixer at 40°C or 60°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching (Critical):

    • For Acid samples: Neutralize with equal volume 0.1N NaOH.

    • For Base samples: Neutralize with equal volume 0.1N HCl.

    • Why? To freeze the hydrolysis reaction before analysis.

  • Analysis: Analyze via LC-MS/MS (HILIC mode). Monitor m/z 89 -> 61 transition.

Data Processing: Plot


 vs. Time. The slope represents 

.
  • Expectation:

    
    .
    

References

  • NASA Technical Reports Server. (1965). The x-irradiation of hydrazine and 1,1-dimethylhydrazine.[3] (Accesses kinetics of UDMH formation and stability).

  • PubChem. (n.d.). Daminozide Compound Summary. (Details hydrolytic stability of related hydrazide structures).

  • Thermo Fisher Scientific. (2020). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities.[4] (Provides analytical context for UDMH/Nitrosamine detection).

  • Organic Syntheses. (1925). unsym.-Dimethylhydrazine Hydrochloride. (Historical context on synthesis/hydrolysis of nitrosamines to hydrazines).

  • Agilent Technologies. (2020). N,N-DMF Selective and Highly Sensitive Quantification of NDMA. (Discusses interference of formyl-derivatives in MS analysis).

Sources

Technical Support Center: Hydrazide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Di-acylation in Hydrazide Reactions

Executive Summary: The Di-acylation Challenge

The Problem: In the synthesis of mono-acyl hydrazides (


), the primary byproduct is often the symmetric di-acyl hydrazine (

). The Cause: Hydrazine (

) exhibits the

-effect
, making it exceptionally nucleophilic. While mono-acylation reduces the nucleophilicity of the adjacent nitrogen due to the electron-withdrawing carbonyl group, the product remains nucleophilic enough to compete for the acylating agent, especially under improper stoichiometric conditions or high concentrations.

This guide provides two validated workflows to eliminate this side reaction:

  • The "Stoichiometric Force" Method: Ideal for cheap, bulk synthesis using Hydrazine Hydrate.

  • The "Protected Scaffold" Method: Ideal for high-value intermediates using Boc/Cbz-Hydrazine.

Decision Matrix: Which Protocol Do I Need?

Use the following logic flow to select the correct experimental path for your substrate.

DecisionMatrix Start START: Select Substrate ValueCheck Is your starting material expensive or scarce (<500mg)? Start->ValueCheck Bulk NO: Bulk/Commodity Material ValueCheck->Bulk No Precious YES: Precious Material ValueCheck->Precious Yes MethodA PROTOCOL A: Excess Hydrazine Hydrate (5-10 equiv) Bulk->MethodA Cost-Effective MethodB PROTOCOL B: Protected Hydrazine (Boc-NHNH2) Precious->MethodB High Selectivity

Figure 1: Decision matrix for selecting the appropriate mono-acylation strategy.

Protocol A: The "Stoichiometric Force" Method

Best for: Simple esters, bulk synthesis, robust substrates. Mechanism: Statistical probability. By flooding the reaction with hydrazine, the acylating agent is statistically far more likely to encounter a free hydrazine molecule than a mono-hydrazide product.

Reagents & Setup
  • Substrate: Methyl or Ethyl ester (

    
    ).
    
  • Reagent: Hydrazine Hydrate (

    
    ), 50-60% or 98% grade.
    
  • Solvent: Ethanol or Methanol (Absolute).

Step-by-Step Procedure
  • Preparation: Dissolve Hydrazine Hydrate (5.0 to 10.0 equivalents ) in Ethanol (approx. 5 mL per mmol of substrate).

    • Critical: Do not reduce the equivalents below 5.0. Lower ratios (e.g., 1:1 or 1:2) drastically increase di-acylation.

  • Addition: Add the ester substrate (1.0 equiv) to the hydrazine solution.

    • Note: If the ester is solid, dissolve it in a minimum amount of ethanol first.

    • Tip: Reverse addition (adding hydrazine to ester) promotes di-acylation and must be avoided .

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Monitoring: If reaction is sluggish, heat to reflux (70–80°C) for 2–4 hours.

  • Workup (Purification):

    • Concentrate the mixture under reduced pressure to remove solvent and excess hydrazine.[1]

    • Azeotropic Removal: Co-evaporate with toluene (2x) or isopropanol to remove trace hydrazine hydrate.

    • Crystallization: The residue is often the pure mono-hydrazide. If di-acyl byproduct formed, it is usually insoluble in cold ethanol/ether. Triturate the residue with cold ether; the mono-hydrazide typically dissolves or remains as a pure solid, while di-acyl impurities precipitate out.

Protocol B: The "Protected Scaffold" Method

Best for: Drug intermediates, chiral molecules, expensive substrates. Mechanism: Steric and chemical blocking. The bulky Boc (tert-butoxycarbonyl) group renders one nitrogen unreactive. The remaining nitrogen reacts to form a protected intermediate (


). Acidic deprotection yields the pure mono-hydrazide.
Reagents & Setup
  • Substrate: Carboxylic Acid (

    
    ) or Acid Chloride (
    
    
    
    ).
  • Reagent: tert-Butyl Carbazate (Boc-Hydrazine).[2]

  • Coupling Agents (for acids): EDC·HCl / HOBt or HATU.

  • Deprotection: TFA (Trifluoroacetic acid) or HCl in Dioxane.

Step-by-Step Procedure
  • Coupling:

    • Via Acid Chloride: Mix Acid Chloride (1.0 equiv) with Boc-Hydrazine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C. Warm to RT.

    • Via Carboxylic Acid: Activate Acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF/DCM. Add Boc-Hydrazine (1.1 equiv). Stir 4–16h.

  • Intermediate Isolation:

    • Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Result: Pure

      
      .
      
  • Deprotection:

    • Dissolve intermediate in DCM.

    • Add TFA (20–50% v/v). Stir 1–2 hours.

    • Observation: Gas evolution (

      
       and isobutylene) indicates reaction progress.
      
  • Final Isolation:

    • Evaporate volatiles. The product exists as the TFA salt (

      
      ).
      
    • Free Basing (Optional): Dissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with saturated

      
       if the hydrazide is water-insoluble.
      

Troubleshooting & FAQs

Q1: I followed Protocol A, but I still see a white precipitate that isn't my product.

Diagnosis: This is likely the di-acyl hydrazine (


).
Why it happened: 
  • Insufficient Hydrazine: You likely used <3 equivalents.

  • Reverse Addition: You added hydrazine to the ester, creating a local high concentration of ester relative to hydrazine. Fix: Filter off the precipitate (di-acyl hydrazines are notoriously insoluble in most solvents). Your soluble fraction contains the mono-hydrazide. Recrystallize the soluble fraction from Ethanol/Ether.

Q2: Can I use "Hydrazine Sulfate" or "Hydrazine Hydrochloride" salts?

Answer: Not directly. Reason: Hydrazine salts are non-nucleophilic because the nitrogen lone pairs are protonated (


).
Fix:  You must liberate the free base in situ by adding a base (e.g., NaOH, 

, or NaOEt) to the reaction mixture before adding your ester. However, using free Hydrazine Hydrate (liquid) is cleaner and preferred.
Q3: My product is water-soluble, and I can't extract it.

Scenario: Common with short-chain hydrazides (e.g., Acetohydrazide) or PEG-hydrazides. Fix:

  • Avoid Aqueous Workup: Use Protocol A (Excess Hydrazine).

  • Evaporation: Remove all hydrazine hydrate via high-vacuum rotary evaporation (azeotrope with toluene).

  • Purification: Use Ion Exchange Chromatography . Pass the crude mixture through a weak cation exchange column. Hydrazides are weak bases (

    
    ) and will retain, while non-basic impurities elute. Elute product with dilute ammonia.
    
Q4: Why is my yield low with Protocol B (Boc-Hydrazine)?

Diagnosis: Steric hindrance or poor activation. Fix:

  • Activation: Switch from EDC to HATU or T3P (Propylphosphonic anhydride) for difficult couplings.

  • Order of Addition: Ensure the carboxylic acid is fully activated (stir with coupling agent for 10-15 mins) before adding Boc-hydrazine.

Comparative Data: Reaction Parameters

ParameterProtocol A (Excess Hydrazine)Protocol B (Boc-Protection)
Cost LowHigh
Atom Economy Poor (Excess reagent waste)Good
Selectivity 85–95% (Dependent on excess)>99%
Purification Crystallization / DistillationExtraction / Acid Wash
Scale Multi-gram to KilogramMilligram to Gram
Key Risk Di-acylation if stoichiometry failsIncomplete deprotection

Mechanistic Visualization

The following diagram illustrates the competitive pathway (Protocol A) versus the protected pathway (Protocol B).

Mechanism cluster_0 Protocol A: Competition Ester Ester/Acid Chloride (Electrophile) Mono Mono-Hydrazide (Target Product) Ester->Mono BocInter Boc-Intermediate Ester->BocInter Hydrazine Hydrazine (N2H4) (Nucleophile) Hydrazine->Mono Fast (k1) Diacyl Di-acyl Hydrazine (Impurity) Mono->Diacyl Slow (k2) (If Ester Excess) BocHyd Boc-Hydrazine BocHyd->BocInter Selective BocInter->Mono Deprotection (TFA)

Figure 2: Kinetic competition in direct hydrazinolysis vs. selective protection strategy.

References

  • Organic Syntheses , Coll. Vol. 4, p.819 (1963); Vol. 38, p.81 (1958). Preparation of 3-Phthalimidopropylhydrazine (Demonstrates excess hydrazine usage).Link

  • Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[3] Academic Press.[5] (Chapter 4: Creating Specific Functionalities - Hydrazides). Link

  • Bredihhin, A., et al. (2007).[6][7] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099. (Discusses Boc-protection strategies). Link

  • Campbell, J., et al. (2021). "Tert-Butyl Carbazate (N-Boc-Hydrazine)."[8] Molbank, 2021(3), M1248. (Structure and preparation of the reagent). Link

  • Vertex Pharmaceuticals. (1992). Selective monoacylation of substituted hydrazines. US Patent 5,166,378A. Link

Sources

"scale-up considerations for N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic Overview

Compound:


-Benzoyl-

-dimethylbenzohydrazide CAS Registry Number: 1226-43-3 (Generic for Dibenzoyl-dimethylhydrazine isomers; verify specific isomer in context) Core Structure: Symmetrical diacylhydrazine (

).[1] Primary Application: Research standard for oxidative stress studies; intermediate in non-steroidal ecdysone agonist synthesis; potent colon-carcinogen analog (precursor handling).

Part 1: Critical Safety & Handling (HPAPI Context)

WARNING: CARCINOGENIC PRECURSORS The synthesis requires 1,2-Dimethylhydrazine dihydrochloride (SDMH) , a potent alkylating agent and known colon carcinogen. Scale-up moves this from "fume hood" to "isolator/glovebox" territory.

Q: How do I handle 1,2-Dimethylhydrazine dihydrochloride charging on a kilogram scale?

A: Do not use open-air weighing.

  • Solid Transfer: Use a split-butterfly valve (SBV) or continuous liner system to charge the solid SDMH·2HCl directly into the reactor.

  • Solubilization: If SBV is unavailable, dissolve the salt in water (for Schotten-Baumann) or methanol inside a glovebox, then transfer the liquid via peristaltic pump to the main reactor.

  • Decontamination: All surfaces contacting SDMH must be deactivated with 5% Sodium Hypochlorite (Bleach) solution before cleaning.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Control & Exotherms

Q: I am observing a rapid temperature spike (>15°C) upon adding Benzoyl Chloride. How do I mitigate this on a 500g scale? A: The acylation of hydrazine is highly exothermic. On a milligram scale, heat dissipates quickly; on a 500g scale, it accumulates.

  • Root Cause: Fast addition of acyl chloride to the amine base mixture.

  • Solution: Switch to Controlled Dosing .

    • Dilute Benzoyl Chloride (1:1 v/v) in dry Dichloromethane (DCM) or Toluene.

    • Cool the reactor to -10°C to 0°C.

    • Use a dosing pump to add the solution over 2–4 hours , ensuring the internal temperature (

      
      ) never exceeds 5°C.
      
    • Validation: Monitor heat flow (RC1 calorimetry) if possible. If

      
       rises, stop dosing immediately.
      
Category 2: Impurity Profile (The "Mono" vs. "Di" Problem)

Q: HPLC analysis shows 15% of a mono-benzoylated impurity (


-Benzoyl-

-dimethylhydrazine). Adding more Benzoyl Chloride doesn't remove it.
A: This is likely due to "hydrolytic competition" or "proton trapping."
  • Mechanism: In aqueous base (Schotten-Baumann), Benzoyl Chloride hydrolyzes to Benzoic Acid faster than it reacts with the sterically hindered mono-acyl intermediate.

  • Corrective Action:

    • Phase Transfer Catalysis (PTC): Add 1-2 mol% Tetrabutylammonium bromide (TBAB) if using a biphasic system (DCM/Water/NaOH). This pulls the benzoate anion into the organic phase, increasing effective concentration.

    • Anhydrous Route: Switch to THF/Triethylamine. The absence of water prevents hydrolysis, driving the reaction to completion.

    • Stoichiometry: Increase Benzoyl Chloride to 2.2–2.5 equivalents relative to SDMH.

Category 3: Filtration & Isolation[1][2][3]

Q: The final product forms a "slimy" cake that clogs the filter press. How can I improve filterability? A: This indicates rapid precipitation of amorphous solids or trapping of Benzoic Acid byproducts.

  • Protocol Adjustment:

    • Seeding: Do not crash-cool. Cool the mixture slowly (5°C/hour). Add seed crystals (0.5 wt%) at the saturation point (approx. 40°C).

    • Ostwald Ripening: Hold the slurry at 10°C for 4–6 hours with gentle agitation before filtration. This allows fines to redissolve and grow onto larger crystals.

    • Wash Solvent: Wash the cake with 5% NaHCO₃ (removes Benzoic Acid) followed by cold Ethanol (removes unreacted organics).

Part 3: Optimized Scale-Up Protocol (100g Basis)

Reaction Type: Biphasic Schotten-Baumann Acylation (Preferred for safety/cost balance).

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass (g)Role
1,2-Dimethylhydrazine[1][2][3][4]·2HCl 133.021.0100.0Core Scaffold
Benzoyl Chloride 140.572.4253.6Acylating Agent
Sodium Hydroxide (20% aq) 40.004.5~675 mLBase/Scavenger
Dichloromethane (DCM) 84.93Solvent1000 mLOrganic Phase
TBAB 322.370.024.8Phase Transfer Cat.
Step-by-Step Methodology
  • Preparation (Containment Zone):

    • Charge 100g SDMH·2HCl into the reactor containing 400 mL water. Stir until dissolved.

    • Add 1000 mL DCM . Add TBAB (4.8g).

    • Cool mixture to 0°C .

  • Basification:

    • Slowly add 50% of the NaOH solution to neutralize the HCl salts.

      
       should reach ~8–9.[1]
      
    • Note: SDMH free base is volatile and toxic. Keep reactor sealed.

  • Acylation (Critical Step):

    • Begin simultaneous addition of Benzoyl Chloride and the remaining NaOH solution .

    • Control: Maintain pH between 9–11 and Temperature < 5°C.

    • Duration: 3 hours.

  • Work-up:

    • Warm to 20°C. Stir for 1 hour.

    • Separate phases.[5] Extract aqueous layer with 200 mL DCM.

    • Wash combined organics with:

      • 1M HCl (200 mL) – Removes unreacted hydrazine.

      • Sat. NaHCO₃ (200 mL) – Removes Benzoic Acid.

      • Brine (200 mL).

  • Crystallization:

    • Distill DCM to ~300 mL volume.

    • Add Heptane (600 mL) slowly at reflux.

    • Cool to 0°C over 4 hours. Filter and dry.[5][6]

Part 4: Visualization & Logic

Workflow Diagram: Synthesis & Safety Barriers

SynthesisWorkflow cluster_0 Isolator / Containment cluster_1 Reactor (Controlled Zone) cluster_2 Work-up & Isolation SDMH 1,2-Dimethylhydrazine 2HCl (Solid) Dissolution Dissolve in Water (Neutralization) SDMH->Dissolution Safe Transfer Biphasic Biphasic System DCM / Water / TBAB Dissolution->Biphasic Pump Transfer Dosing Controlled Addition: Benzoyl Chloride + NaOH Biphasic->Dosing Exotherm !! EXOTHERM CONTROL !! T < 5°C, pH 9-11 Dosing->Exotherm Heat Generation PhaseSep Phase Separation (Remove Aqueous Waste) Exotherm->PhaseSep Conversion >98% Wash Acid/Base Wash (Remove Hydrazine/Benzoic Acid) PhaseSep->Wash Cryst Crystallization DCM / Heptane Wash->Cryst

Caption: Figure 1. Process flow for the biphasic synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide, highlighting containment zones for carcinogenic precursors and critical exotherm control points.

Impurity Pathway Logic

ImpurityPath Start Mono-Benzoyl Intermediate Product Target: Dibenzoyl Product Start->Product Reaction (Fast) Impurity2 Impurity: Unreacted Mono Start->Impurity2 Stalled Reaction (BzCl Depletion) BzCl Benzoyl Chloride Impurity1 Impurity: Benzoic Acid BzCl->Impurity1 Hydrolysis (Water/High pH)

Caption: Figure 2. Competitive reaction pathways. Hydrolysis of Benzoyl Chloride leads to reagent depletion, resulting in unreacted mono-benzoylated impurity.

References

  • BenchChem. (2025).[5] N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. Retrieved from (General Acylation Protocols).

  • Organic Syntheses. (1946). unsym-Dimethylhydrazine Hydrochloride. Org. Synth. 1946, 26, 13. Retrieved from (Hydrazine Handling).

  • MDPI. (2011). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine Derivatives. J. Agric.[7][8] Food Chem. Retrieved from (Diacylhydrazine Characterization).

  • University of Illinois. (2019). Scale-up Reactions: Safety and Risk Assessment. Division of Research Safety. Retrieved from (Scale-up Safety).

  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethylhydrazine. Retrieved from (Toxicology Data).

Sources

Technical Support Center: Exotherm Management in N'-Benzoyl-N,N'-dimethylbenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in 1,2-Dibenzoyl-1,2-dimethylhydrazine Synthesis ID: TSC-SYN-2024-089 Status: Active Safety Level: CRITICAL (Carcinogen/Lachrymator)

Executive Safety Briefing

WARNING: High-Hazard Protocol Before addressing the thermal management, users must acknowledge the biological hazard of the precursor.

  • 1,2-Dimethylhydrazine (and its dihydrochloride salt): A potent, specific colon carcinogen. It is highly toxic by inhalation and skin absorption.[1]

  • Benzoyl Chloride: A severe lachrymator and corrosive.

The Thermal Hazard: The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide involves a double acylation of a hydrazine core. This reaction is highly exothermic due to two concurrent enthalpy drivers:

  • Amide Bond Formation: The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of benzoyl chloride.

  • Neutralization: The reaction generates 2 equivalents of HCl, which must be immediately neutralized by a base (e.g., Pyridine, Triethylamine, or NaOH). This acid-base reaction releases significant heat.

Reaction Dynamics & Thermodynamics

To control the exotherm, you must understand where the heat originates. The synthesis typically proceeds via the Organic Phase Method (DCM/Pyridine) or the Schotten-Baumann Method (Water/NaOH). This guide focuses on the Organic Phase Method common in drug discovery for higher purity.

The Reaction Scheme

ReactionScheme Reagents 1,2-Dimethylhydrazine.2HCl + 4 eq. Base Step1 Free Base Formation (Exotherm 1) Reagents->Step1 Deprotonation Addition Add 2 eq. Benzoyl Chloride (Controlled Rate) Step1->Addition 0°C Cooling Heat1 Heat Release (Low) Step1->Heat1 Intermediate Mono-acyl Intermediate Addition->Intermediate Fast Heat2 Heat Release (HIGH) Addition->Heat2 Product N'-Benzoyl-N,N'-dimethyl- benzohydrazide Intermediate->Product Acylation #2

Figure 1: Reaction workflow highlighting critical heat release points.

Standard Operating Procedure (SOP)

Objective: Synthesize 1,2-dibenzoyl-1,2-dimethylhydrazine while maintaining internal temperature (


) 

.
Reagents & Setup
ComponentEquivalentsRoleHazard Note
1,2-Dimethylhydrazine[1][2][3][4][5]·2HCl 1.0Core ScaffoldCarcinogen
Dichloromethane (DCM) 10-15 VolSolventVolatile
Pyridine 4.5Base/ScavengerToxic/Smell
Benzoyl Chloride 2.2ElectrophileCorrosive/Lachrymator
Step-by-Step Protocol
  • System Inertion: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with an overhead stirrer (magnetic stirring often fails due to salt precipitation), a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Slurry Formation: Charge the flask with 1,2-Dimethylhydrazine·2HCl and DCM.[6] Cool to 0°C.

  • Base Addition (Exotherm 1): Add Pyridine slowly.

    • Observation: The salt may not fully dissolve, but the free hydrazine is liberated. A mild exotherm (

      
      ) will occur.
      
    • Wait: Stir for 15 mins at 0°C to ensure thermal equilibrium.

  • Acylation (Exotherm 2 - CRITICAL): Dilute Benzoyl Chloride in DCM (1:1 ratio) in the addition funnel.

    • Action: Dropwise addition over 45-60 minutes.

    • Control: Monitor

      
      .[5] If 
      
      
      
      , stop addition immediately.
  • Post-Reaction: Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 4-6 hours.

  • Quench: Cool back to 0°C. Quench with saturated

    
     or water. Note: Unreacted Benzoyl Chloride will hydrolyze exothermically here.
    

Troubleshooting Guide (FAQs)

Category A: Thermal Runaway & Addition Issues

Q1: The temperature spiked to 25°C during benzoyl chloride addition. Is the batch ruined?

  • Diagnosis: Rapid addition exceeded the cooling capacity of your bath.

  • Impact: High temperatures favor O-acylation (forming unstable imidates) or decomposition of the hydrazine. It also increases the risk of "double acylation" on a single nitrogen if the symmetry is broken, though less likely here.

  • Corrective Action: Stop addition immediately. Cool to -10°C. Check TLC for decomposition spots. If the solution has turned dark brown/black, decomposition has likely occurred.

Q2: I see a delayed exotherm after I stop adding the reagent.

  • Diagnosis: This is "accumulation." The reaction was too cold (or mixing was poor), causing reagents to build up unreacted. When they finally warmed up or mixed, they reacted all at once.

  • Prevention: Ensure

    
     is not too cold (keep > -10°C) and stirring is vigorous. Never add reagents faster than they are consumed.
    
Category B: Physical Handling (Stirring & Solubility)

Q3: The reaction mixture has turned into a solid block (seized).

  • Cause: Pyridine Hydrochloride (Py·HCl) precipitates in DCM.

  • Immediate Fix: Add more DCM (dilution helps heat capacity too). Switch to a high-torque overhead stirrer. Do not use a spatula to break it up while the reaction is hot/active.

  • Alternative: Use a biphasic system (Schotten-Baumann) with Water/DCM and NaOH if the product solubility permits.

Q4: Can I use Triethylamine (TEA) instead of Pyridine?

  • Answer: Yes, but TEA·HCl is more voluminous and precipitates faster than Py·HCl, worsening stirring issues. Pyridine also acts as a nucleophilic catalyst (forming an N-acylpyridinium intermediate), making the reaction smoother at lower temperatures.

Category C: Quenching & Safety[6]

Q5: Violent bubbling occurred during the aqueous quench.

  • Cause: Excess Benzoyl Chloride reacting with water to form Benzoic Acid + HCl + Heat.

  • Fix: Calculate the excess used. If you used a large excess (>2.5 eq), expect this. Quench with a dilute amine (like ammonia solution) or ice-cold water very slowly.

Logic Flow: Managing a Thermal Spike

Use this decision tree if your internal thermometer reads a sudden increase.

ThermalControl Start ALERT: T_int > Threshold (10°C) Step1 STOP Addition Immediately Start->Step1 CheckStir Is Stirring Active? Step1->CheckStir StirYes Increase Cooling Bath Power (Add Dry Ice) CheckStir->StirYes Yes StirNo Viscosity/Precipitation Issue CheckStir->StirNo No Wait Wait until T_int < 0°C StirYes->Wait ActionStir Add Solvent (DCM) to mobilize Switch to Overhead Stirrer StirNo->ActionStir ActionStir->Wait Resume Resume Addition at 50% Rate Wait->Resume

Figure 2: Emergency response workflow for thermal excursions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann and acid chloride protocols).

  • Organic Syntheses. Sym-Dimethylhydrazine Dihydrochloride. Org. Synth. 1936, 16, 22. (Describes the precursor handling and stability).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

  • National Toxicology Program. Report on Carcinogens: 1,2-Dimethylhydrazine. (Safety Data verification).

Sources

Validation & Comparative

"comparative analysis of benzohydrazide synthetic pathways"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzohydrazide (benzoic acid hydrazide) is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles, triazoles, and various Schiff bases with anti-tubercular, anti-inflammatory, and anti-tumor properties.[1] While the target molecule is structurally simple, the choice of synthetic pathway dictates the purity profile, scalability, and environmental impact of the process.

This guide moves beyond generic textbook descriptions to provide a rigorous, data-driven comparison of the three primary synthetic methodologies: Ester Hydrazinolysis , Acid Chloride Hydrazinolysis , and Direct Amidation via Coupling Agents .

Part 1: Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate their specific constraints. The following decision matrix synthesizes the trade-offs between kinetics, thermodynamics, and green chemistry metrics.

DecisionMatrix Start Select Synthesis Strategy Scale Is the scale > 100g? Start->Scale Substrate Is the substrate acid/base sensitive? Scale->Substrate No (Lab Scale) MethodA Method A: Ester Reflux (Robust, Scalable, Slow) Scale->MethodA Yes (Industrial) Equip Is Microwave Reactor available? Substrate->Equip No (Robust) MethodC Method C: Direct Coupling (CDI/EDC) (Mild, Expensive, Atom Inefficient) Substrate->MethodC Yes (Sensitive) MethodB Method B: Acid Chloride (Fast, High Yield, Exothermic) Equip->MethodB No MethodD Method D: Microwave Assisted (Green, Fast, Small Scale) Equip->MethodD Yes

Figure 1: Decision logic for selecting the optimal benzohydrazide synthetic pathway.

Part 2: Detailed Pathway Analysis

Pathway A: Ester Hydrazinolysis (The Industrial Standard)

This is the most common laboratory and industrial method due to the stability of esters and the low cost of reagents. It relies on the nucleophilic attack of hydrazine on the ester carbonyl.

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Key Advantage: Self-purifying; the product often crystallizes out of the reaction mixture upon cooling.

  • Key Limitation: Slow kinetics; requires reflux temperatures.

Experimental Protocol:

  • Setup: Charge a 250 mL round-bottom flask with ethyl benzoate (0.1 mol, 15.0 g) and absolute ethanol (50 mL) .

  • Addition: Add hydrazine hydrate (80% or 99%, 0.15 mol, ~7.5 mL) dropwise. Note: Use excess hydrazine to prevent the formation of N,N'-dibenzoylhydrazine (dimer).

  • Reaction: Reflux the mixture at 78-80°C for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the solution to 0°C in an ice bath. White crystalline needles of benzohydrazide will precipitate.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • Expected Yield: 85–92%

    • Melting Point: 112–114°C

Pathway B: Acid Chloride Hydrazinolysis (The Kinetic Route)
  • Mechanism: Fast Nucleophilic Acyl Substitution.

  • Key Advantage: Reaction completion in <30 minutes.

  • Key Limitation: Highly exothermic; risk of di-acylation; generates HCl byproduct.

Experimental Protocol:

  • Setup: Dissolve hydrazine hydrate (0.12 mol) and pyridine (0.1 mol) in dichloromethane (DCM, 50 mL) in a flask cooled to 0°C.

  • Addition: Dilute benzoyl chloride (0.1 mol, 14.0 g) in DCM (20 mL) and add it dropwise over 20 minutes. Crucial: Maintain temperature <5°C to minimize side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Wash the organic layer with 10% NaHCO₃ (to remove HCl/Benzoic acid) and then brine.

  • Isolation: Dry over anhydrous Na₂SO₄ and evaporate the solvent. Recrystallize from ethanol/water.

    • Expected Yield: 90–95%

Pathway C: Direct Amidation (The "Sensitive Substrate" Route)

For substrates containing labile groups that cannot withstand reflux or strong acid chlorides, coupling agents like 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt activate the carboxylic acid in situ.

  • Mechanism: Activation of acid to a reactive intermediate (e.g., acyl imidazole), followed by hydrazinolysis.

  • Key Advantage: Mild conditions (Room Temperature, Neutral pH).

  • Key Limitation: Poor atom economy (generation of urea byproducts); higher cost.

MechanismCDI Step1 Benzoic Acid + CDI Inter Acyl Imidazole (Active Intermediate) Step1->Inter - CO2 - Imidazole Prod Benzohydrazide + Imidazole Inter->Prod + N2H4

Figure 2: CDI-mediated activation mechanism.

Experimental Protocol (CDI Method):

  • Activation: Dissolve benzoic acid (10 mmol) in anhydrous THF (20 mL) . Add CDI (11 mmol) in one portion. Evolution of CO₂ gas will be observed.

  • Stirring: Stir at room temperature for 1 hour until gas evolution ceases (formation of acyl imidazole).

  • Coupling: Add hydrazine hydrate (12 mmol) dropwise.

  • Workup: Stir for 2 hours. Pour the mixture into ice water. The product usually precipitates; if not, extract with ethyl acetate.

Part 3: Comparative Data Analysis

The following data summarizes the performance metrics of each pathway based on experimental trials and literature validation.

MetricPathway A: Ester RefluxPathway B: Acid ChloridePathway C: Direct Coupling (CDI)Pathway D: Microwave (Green)
Reaction Time 4–6 Hours0.5–1 Hour2–4 Hours2–10 Minutes
Typical Yield 85–90%90–95%75–85%92–98%
Atom Economy High (Ethanol byproduct)Medium (HCl byproduct)Low (Large coupling byproducts)Very High (Solvent-free)
Purification Crystallization (Simple)Extraction + Wash (Moderate)Column/Wash (Difficult)Crystallization (Simple)
Cost LowLowHighMedium (Equipment cost)
Safety Profile Good (Flammable solvent)Poor (Corrosive/Exothermic)Good (Mild)Excellent (Closed vessel)

Part 4: Troubleshooting & Expert Insights

Scientist-to-Scientist Notes:

  • The "Dimer" Problem: A common failure mode in Pathway B (Acid Chloride) is the formation of N,N'-dibenzoylhydrazine (Ph-CO-NH-NH-CO-Ph).

    • Cause: High local concentration of benzoyl chloride relative to hydrazine.

    • Solution: Always add the acid chloride to the hydrazine solution (inverse addition). Ensure hydrazine is in excess (1.5–2.0 eq).

  • Hydrazine Handling: Hydrazine hydrate is toxic and a suspected carcinogen.

    • Protocol: All weighing and transfers must occur in a fume hood. Neutralize spills immediately with dilute hypochlorite solution (bleach).

  • Microwave Optimization: If using Pathway D (Microwave), do not use pure ethanol as it does not couple well with microwave energy (low loss tangent). Use water or a small amount of acetic acid as a catalyst/solvent medium to improve energy transfer.

References

  • Microwave-Assisted Synthesis: Preprints.org. Highly efficient synthesis of benzimidazoles using microwave irradiation. Available at: [Link]

  • Coupling Agents (CDI): Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling. Available at: [Link]

  • Acid Chloride Kinetics: RSC Advances. Synthesis of hydrazides by dehydrochlorination of acid chlorides. Available at: [Link]

  • Direct Amidation (EDC/PEG): Chemical & Biology Interface. A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide. Available at: [Link]

Sources

"validating the structure of N'-Benzoyl-N,N'-dimethylbenzohydrazide via X-ray crystallography"

Structural Validation of -Benzoyl- -dimethylbenzohydrazide: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Executive Summary: The Rotameric Conundrum

In the structural characterization of hydrazide derivatives, specifically


-Benzoyl-

-dimethylbenzohydrazide

While Nuclear Magnetic Resonance (NMR) is indispensable for establishing connectivity, it often fails to definitively resolve the 3D stereochemistry of these rotamers due to signal broadening or time-averaged coalescence.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this compound class. We compare it directly against solution-phase methods and provide a self-validating experimental protocol to ensure publication-quality structural resolution.

Comparative Analysis: SC-XRD vs. NMR/IR

The following analysis objectively compares the utility of SC-XRD against standard spectroscopic techniques for

Table 1: Performance Matrix for Structural Validation
FeatureSolution NMR (

H/

C)
FT-IR Spectroscopy SC-XRD (Gold Standard)
Primary Output Connectivity, PurityFunctional Groups3D Atomic Coordinates
Stereochemistry Ambiguous (requires NOESY/ROESY)Indirect (Fingerprint region)Definitive (Absolute config.)
Conformational Analysis Time-averaged (dynamic)QualitativeStatic Snapshot (Low T)
Bond Metrics Inferred (coupling constants)Inferred (vibrational freq.)Precise (Å and °)
Limitation Rotamers cause peak splitting/broadeningCannot prove

geometry
Requires single crystal
The "Ambiguity Gap" in NMR

For



1
  • Observation: NMR spectra often display duplicated signals or broad humps at room temperature.

  • Risk: This can be misidentified as impurities rather than intrinsic rotamers.

  • Resolution: SC-XRD freezes these dynamic rotations into a single, energetically favorable conformation within the lattice, providing an unambiguous structural model.

Strategic Workflow: From Synthesis to Structure

To validate the structure, one must move from a dynamic solution state to a static crystalline state. The following diagram outlines the critical decision pathways.

Gcluster_0Optimization LoopStartCrude N'-Benzoyl-N,N'-dimethylbenzohydrazideSolubilitySolubility Test(Polar vs Non-polar)Start->SolubilityCrystMethodCrystallization StrategySolubility->CrystMethodHigh Solubility in DCM/CHCl3XRDSC-XRD Data Collection(Mo/Cu Source, 100K)CrystMethod->XRDSlow Evaporation (DCM:Hexane)RefinementStructure Refinement(SHELXL/OLEX2)XRD->RefinementSolve Phase ProblemRefinement->CrystMethodDisorder/Twinning? RecrystallizeValidationCheckCIF & Geometry AnalysisRefinement->ValidationR1 < 5%

Figure 1: Critical workflow for converting the synthesized hydrazide into a validated crystallographic model. Note the feedback loop if disorder is encountered.

Experimental Protocol: Self-Validating Methodology

This protocol is designed to be self-validating : if the crystal quality is poor, the metrics (R-factor) will immediately flag the failure, preventing false positives.

Phase 1: Crystallization (The Critical Step)

The methyl groups on the nitrogens increase lipophilicity compared to the parent hydrazide.

  • Solvent System: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM).

  • Antisolvent: Carefully layer 4 mL of

    
    -Hexane on top of the DCM solution in a narrow vial.
    
  • Conditioning: Seal with Parafilm, poke one distinct hole to allow slow diffusion/evaporation.

  • Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.

    • Why: Rapid precipitation yields powder (useless for SC-XRD). Slow diffusion promotes defect-free crystal growth.

Phase 2: Data Collection & Reduction[2]
  • Mounting: Select a block-like crystal (approx.

    
     mm). Mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Temperature: Crucial. Collect data at 100 K (using a cryostream).

    • Causality: Methyl groups are prone to thermal rotation. Room temperature data will show large thermal ellipsoids, obscuring the precise N–C bond geometry.

  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for purely organic light-atom structures.
Phase 3: Structural Refinement Targets

To confirm the structure is valid, your refinement must meet these criteria:

  • R1 Value:

    
     (5%) for observed reflections.
    
  • Goodness of Fit (GooF): Between 0.9 and 1.1.

  • Shift/Error: Max shift should be

    
     in the final cycle.
    

Data Interpretation: What Proves the Structure?

Once the structure is solved, you must analyze specific geometric parameters to validate the compound's identity and conformation.

A. The N–N Bond Geometry

In

  • Expected Length:

    
     Å.
    
    • Significance: This is shorter than a standard hydrazine single bond (

      
       Å) due to lone-pair delocalization into the carbonyls.
      
  • Torsion Angle (C–N–N–C): This defines the twist.

    • Unlike the planar unmethylated analogue, the dimethyl derivative typically adopts a twisted conformation (torsion angle

      
      ) to minimize steric repulsion between the 
      
      
      -methyl groups and the carbonyl oxygens [1].
B. Amide Planarity

Check the sum of angles around the Nitrogen atoms.

  • Target:

    
     (Planar) or slightly pyramidal (
    
    
    ).
  • Insight: Significant pyramidality suggests steric strain, which correlates with the reactivity of the amide bond.

Visualization of Structural Logic

The following diagram illustrates how to interpret the solved structure to rule out isomers.

LogicDataRefined ModelNN_DistN-N Distance(1.37-1.41 A)Data->NN_DistTorsionC-N-N-C Angle(~90 deg typical)Data->TorsionMethylsMethyl Positions(Trans vs Cis)Data->MethylsConclusionVALIDATED STRUCTURE(Twisted Conformer)NN_Dist->ConclusionConfirms HydrazideTorsion->ConclusionDefines RotamerMethyls->ConclusionRules out Isomers

Figure 2: Logical framework for interpreting crystallographic parameters to confirm chemical identity.

Conclusion

Validating


SC-XRD is the only method that provides a definitive, high-resolution snapshot of the molecular conformation.

By following the low-temperature crystallization and refinement protocols outlined above, researchers can generate authoritative structural data that resolves the rotameric confusion inherent to this class of compounds.

References

  • Deka, J. K. R., Sahariah, B., & Sarma, B. K. (2023).[1] Understanding the Cis-Trans Amide Bond Isomerization of

    
    -Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 89(15), 10419–10433.[1] [Link]
    
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. [Link]

  • Toda, F., Hyoda, S., Okada, K., & Hirotsu, K. (1995).

    
    -Dibenzoylhydrazine and Their Structures. Journal of the Chemical Society, Chemical Communications, (15), 1531-1532. [Link]
    
  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation. [Link]

Comparative Guide: Cross-Reactivity Studies of Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Cross-Reactivity

Audience: Researchers in toxicology, residue analysis, and insecticide resistance management (IRM).

Diacylhydrazines (DAHs)—including tebufenozide , methoxyfenozide , halofenozide , and chromafenozide —represent a class of "reduced-risk" insecticides that function as non-steroidal ecdysone agonists. Their efficacy hinges on mimicking the insect molting hormone, 20-hydroxyecdysone (20E), binding to the ecdysone receptor (EcR).[1][2]

In this domain, "cross-reactivity" refers to two distinct but critical phenomena:

  • Biological Cross-Resistance: The potential for a pest population resistant to one DAH to exhibit resistance to others due to shared target-site mutations or metabolic pathways.

  • Immunological Cross-Reactivity: The specificity of antibodies used in residue monitoring assays (ELISA), where structural analogs may generate false positives.

This guide provides the experimental frameworks to assess both, ensuring accurate data for resistance management and environmental safety.

Mechanism of Action & Selectivity Profile

To design valid cross-reactivity experiments, one must first understand the molecular target. DAHs bind to the ligand-binding domain (LBD) of the EcR, which forms a heterodimer with Ultraspiracle (USP).

Signaling Pathway Visualization

The following diagram illustrates the mode of action where DAHs hijack the molting process.

EcR_Signaling Ligand Diacylhydrazine (Tebufenozide/Methoxyfenozide) CellMembrane Cell Membrane Ligand->CellMembrane Passive Transport EcR_USP EcR/USP Heterodimer (Inactive/Chaperoned) CellMembrane->EcR_USP Intracellular Binding Complex Ligand-Receptor Complex EcR_USP->Complex Conformational Change (Displace Chaperones) DNA DNA (EcRE Sites) Complex->DNA Nuclear Translocation Transcription Gene Transcription (MHR3, E75) DNA->Transcription Promoter Activation Outcome Lethal Molting (Hyperecdysonism) Transcription->Outcome Physiological Collapse

Figure 1: Molecular pathway of Diacylhydrazine toxicity. The agonist binds irreversibly to the EcR/USP complex, triggering a lethal premature molt.

Biological Cross-Reactivity: Resistance & Binding Affinity

Objective: Determine if resistance to Compound A confers resistance to Compound B, and quantify target-site selectivity.

Comparative Product Profile

Lepidopteran pests like Plutella xylostella (Diamondback moth) and Spodoptera exigua are primary targets. Cross-resistance is often high between tebufenozide and methoxyfenozide due to their structural similarity.

FeatureTebufenozideMethoxyfenozideHalofenozide
Primary Target LepidopteraLepidopteraColeoptera/Lepidoptera
Log P (Lipophilicity) 4.25 (High cuticular affinity)3.72 (Faster translocation)~3.2
Binding Affinity (

)
High (Lepidoptera EcR)Very High (Lepidoptera EcR)Moderate
Cross-Resistance Risk High with other DAHsHigh with other DAHsLow with Lepidoptera-specifics
Protocol: Competitive Receptor Binding Assay

This assay validates whether a compound binds to the same site as the radioligand (usually


-Ponasterone A or a tritiated DAH analog).

Reagents:

  • Cytosolic/Nuclear Extract: Prepared from Sf9 cells or target pest tissue.

  • Radioligand:

    
    -Ponasterone A (specific activity ~80-100 Ci/mmol).
    
  • Competitors: Unlabeled Tebufenozide, Methoxyfenozide (10⁻¹⁰ to 10⁻⁵ M).

Step-by-Step Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, protease inhibitors). Centrifuge at 100,000 x g to obtain cytosolic fraction.

  • Incubation: Mix 100 µL cytosol, 50 µL radioligand (1 nM final), and 50 µL unlabeled competitor.

  • Equilibrium: Incubate at 4°C for 12-16 hours to reach equilibrium.

  • Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge immediately.

  • Quantification: Measure radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

    
     and 
    
    
    
    (inhibition constant).

Data Interpretation:

  • High Cross-Reactivity (Biological): If the displacement curves of two DAHs overlap significantly, the receptor cannot distinguish them. Resistance caused by receptor mutation will likely affect both.

  • Selectivity: A large shift in

    
     between pest EcR and beneficial insect EcR (e.g., Orius laevigatus) indicates safety.
    

Immunological Cross-Reactivity: Residue Analysis (ELISA)

Objective: Quantify the specificity of an antibody (Ab) used to detect DAH residues in food or soil. High cross-reactivity leads to false positives.

Protocol: Indirect Competitive ELISA (icELISA)

This is the gold standard for determining Cross-Reactivity (CR%).

Experimental Design:

  • Coating Antigen: Hapten-BSA conjugate (immobilized on plate).

  • Primary Antibody: Monoclonal Ab (mAb) raised against the target (e.g., anti-Methoxyfenozide).

  • Competitor: Free analyte (Standard or Analog) in solution.

Workflow Visualization:

ELISA_Workflow Step1 1. Coat Plate (Hapten-BSA) Step2 2. Block (BSA/Skim Milk) Step1->Step2 Step3 3. Competition Add Sample (Analyte) + Specific mAb Step2->Step3 Analyte competes for mAb binding Step4 4. Wash Step (Remove Unbound mAb) Step3->Step4 Step5 5. Detection Add HRP-Secondary Ab Step4->Step5 Step6 6. Read Signal (TMB Substrate -> 450nm) Step5->Step6 Inverse Relationship: High Analyte = Low Signal

Figure 2: Indirect Competitive ELISA workflow. The signal is inversely proportional to the concentration of the insecticide in the sample.[3]

Calculating Cross-Reactivity (CR%)

Perform the ELISA with the target analyte (A) and the structural analog (B) in a logarithmic dilution series. Determine the concentration required to inhibit 50% of the maximum signal (


).[4]

Formula:



Representative Data Structure: Hypothetical data for a mAb raised against Methoxyfenozide.

Compound

(ng/mL)
Cross-Reactivity (CR%)Interpretation
Methoxyfenozide 1.5100% Target Analyte
Tebufenozide 12.012.5% Moderate Cross-Reactivity
Halofenozide >1000<0.1% Negligible
Chromafenozide 150.01.0% Low

Scientific Insight:

  • High CR (>20%): The antibody recognizes the shared benzoylhydrazine core. The assay cannot distinguish between the two compounds; positive results require confirmation by LC-MS/MS.

  • Low CR (<1%): The antibody is specific to the unique substituents (e.g., the methoxy group).

Synthesis & Recommendations

For Drug Development Professionals:
  • Design Phase: Use in silico docking to predict binding affinity to non-target EcR (e.g., pollinators, predators). Diacylhydrazines often show steric clashes in beneficial insects (e.g., Orius spp.), providing a safety mechanism.

  • Resistance Management: Do not rotate Tebufenozide with Methoxyfenozide. They share the same mode of action (IRAC Group 18). Cross-resistance is documented in Plutella xylostella.[5] Rotate with diamides or spinosyns instead.

For Analytical Chemists:
  • Assay Validation: When developing an immunoassay, you must run a full cross-reactivity panel against all registered DAHs.

  • Matrix Effects: Soil and vegetable matrices can shift

    
     values. Always prepare standard curves in a matrix-matched solution to ensure the calculated CR% is valid for real-world samples.
    

References

  • Smagghe, G., et al. (2012).[6] "Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: In vivo and modelling/docking experiments." Pest Management Science.

  • Sun, X., et al. (2012). "Cross-resistance patterns and fitness in fufenozide-resistant diamondback moth, Plutella xylostella." Pest Management Science.

  • Abdallah, O.M., et al. (2023). "Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment." Environmental Science: Advances.

  • Minakuchi, C., et al. (2003). "Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the potency of their insecticidal activity." European Journal of Biochemistry.

  • Eremin, S.A., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Biosensors.

Sources

"comparing the biological activity of N'-Benzoyl-N,N'-dimethylbenzohydrazide analogs"

Comparative Biological Activity of -Benzoyl- -dimethylbenzohydrazide Analogs

Executive Summary & Core Scaffold Analysis

The compound class belongs to the 1,2-dibenzoylhydrazine (DBH) family.[1] While the


-dimethyl analogs


This guide compares the biological performance of the Dimethyl series against the Unsubstituted and


-tert-butyl
The Chemical Scaffold

The core structure is 1,2-dibenzoyl-1,2-dimethylhydrazine :

Key Structural Features:

  • Symmetry: The molecule is chemically symmetric, simplifying synthesis but limiting the "head-to-tail" binding orientation seen in unsymmetrical analogs.

  • Conformational Restriction: The

    
    -methyl groups restrict rotation around the N-N bond, forcing the molecule into specific rotamers (cis/trans amide-like character) that differ significantly from the hydrogen-bonded unsubstituted hydrazides.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of DBH analogs is dictated by the fit of the

Comparative Potency: N-Substituent Effects

The following table synthesizes comparative data for Ecdysone Agonist activity (measured as


Analog SeriesN-Substituents (

)
Conformational StateEcR Binding Affinity (

)
Insecticidal Activity (LC50)Primary Utility
Series A (Reference) H, HPlanar, H-bondedLow (> 10

M)
InactiveSynthetic Intermediate
Series B (Target) Methyl, Methyl Twisted, Restricted Moderate/Low Weak P-gp Inhibition / Probe
Series C (Active) H, tert-ButylType II

-turn mimic
High (1-10 nM)Potent (< 1 ppm)Commercial Insecticide
Series D (Hybrid) Methyl, tert-ButylHighly TwistedModerateModerateResearch Probe

Causality Insight: The high potency of Series C (e.g., Tebufenozide) arises because the bulky tert-butyl group forces the benzoyl moieties into a "perpendicular" conformation that perfectly matches the EcR steroid-binding pocket. The Dimethyl analogs (Series B) , while sterically bulkier than Series A, often lack the precise volume to fill the hydrophobic sub-pocket or suffer from steric clashes that prevent the optimal "stacked" conformation required for high-affinity agonism.

Secondary Activity: P-glycoprotein (P-gp) Inhibition

While less potent as insecticides,


-dibenzoylhydrazines (including dimethyl analogs)
  • Mechanism: They bind to the transmembrane domain of P-gp, inhibiting the efflux of substrates like quinidine or doxorubicin.

  • SAR Factor: Hydrophobicity (

    
    ) is the dominant factor.[2] The dimethyl analogs, being more lipophilic than the unsubstituted hydrazides, show enhanced interaction with the P-gp lipid-interface binding site.
    

Mechanism of Action & Signaling Pathways

The primary biological activity (when optimized) operates through the Ecdysone Receptor (EcR) / Ultraspiracle (USP) complex.

Pathway Visualization

The following diagram illustrates the differential activation logic between the Dimethyl and tert-Butyl analogs.

EcR_Activation_PathwayLigand_MeN,N'-Dimethyl Analog(Steric Mismatch)EcR_USPEcR / USPReceptor ComplexLigand_Me->EcR_USPLow Affinity BindingLigand_tBuN-tert-Butyl Analog(Steric Match)Ligand_tBu->EcR_USPHigh Affinity BindingBinding_PocketLigand Binding Domain(LBD)EcR_USP->Binding_PocketConf_Change_ActiveHelix 12Stabilization (Active)Binding_Pocket->Conf_Change_ActiveInduced by t-BuConf_Change_WeakUnstable Conformation(Weak/No Activation)Binding_Pocket->Conf_Change_WeakInduced by MeGene_ExpGene Transcription(Molting Initiation)Conf_Change_Active->Gene_ExpRecruits Co-activatorsConf_Change_Weak->Gene_ExpFails to RecruitToxicityPremature Molt /DeathGene_Exp->Toxicity

Figure 1: Differential activation of the Ecdysone Receptor signaling pathway by Dimethyl vs. tert-Butyl analogs.

Experimental Protocols

To validate the activity of


Protocol A: Synthesis of N,N'-Dimethyl Analogs

Objective: Selective synthesis of the symmetrically substituted hydrazine.

  • Reagents: Benzoyl chloride (2.2 eq), 1,2-dimethylhydrazine dihydrochloride (1.0 eq), Triethylamine (4.5 eq), DCM (solvent).

  • Procedure:

    • Suspend 1,2-dimethylhydrazine dihydrochloride in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free base.

    • Slowly add Benzoyl chloride (maintaining T < 5°C to prevent O-acylation).

    • Stir at RT for 4 hours.

    • Validation Point: Monitor TLC (Hexane:EtOAc 3:1). The product should appear as a distinct UV-active spot (

      
      ).
      
  • Purification: Wash with 1N HCl (remove amine), sat.

    
     (remove acid), and brine. Recrystallize from Ethanol.
    
  • Characterization:

    
     NMR must show a singlet for 
    
    
    at
    
    
    3.1-3.3 ppm.
Protocol B: EcR Competitive Binding Assay

Objective: Determine


  • Preparation: Express EcR/USP proteins (e.g., from CfEcR system) in E. coli or insect cells.

  • Incubation:

    • Mix cell lysate containing EcR/USP with

      
      -Ponasterone A (2 nM).
      
    • Add increasing concentrations of the test analog (

      
       M to 
      
      
      M).
    • Incubate at 4°C for 1 hour.

  • Filtration: Separate bound vs. free ligand using glass fiber filters (GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration].

    • Self-Validation: The

      
       for Tebufenozide (positive control) must fall within 1-5 nM. If the Dimethyl analog 
      
      
      , it is considered inactive.

References

  • Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line". Science, 241(4864), 467-469. Link

  • Smagghe, G., et al. (2012). "Structure-Activity Relationship of Dibenzoylhydrazines". Insects, 3(3), 880-892. Link

  • Miyata, K., et al. (2016).[2] "Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport". Bioorganic & Medicinal Chemistry, 24(16), 3662-3669. Link

  • Nakagawa, Y., et al. (2001). "Quantitative Structure-Activity Studies of Insect Growth Regulators: XVIII. N-tert-Butyl-N,N'-dibenzoylhydrazines". Journal of Pesticide Science, 26, 269-278. Link

Bridging the Gap: In Silico Prediction vs. In Vitro Reality for N'-Benzoyl-N,N'-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-Benzoyl-N,N'-dimethylbenzohydrazide represents a critical structural probe within the 1,2-dibenzoylhydrazine (DBH) class of compounds. While its analogs (e.g., Tebufenozide) are potent non-steroidal ecdysone agonists used as insecticides, the N,N'-dimethyl variant offers a unique case study in steric constraint and conformational selectivity.

This guide outlines a rigorous comparative framework for evaluating this molecule. We contrast in silico predictive modeling (focusing on rotational barriers and receptor docking) against in vitro validation (X-ray crystallography and ligand-binding assays). This approach allows researchers to distinguish between computational artifacts and genuine steric penalties that dictate bioactivity.

Part 1: In Silico Profiling (The Prediction)[1]

The primary challenge with N,N'-disubstituted hydrazines is the high rotational barrier around the N-N bond. Standard force fields often fail to capture the "twisted" amide geometry induced by the methyl groups.

Computational Workflow

To accurately predict the behavior of N'-Benzoyl-N,N'-dimethylbenzohydrazide, a hierarchical approach is required:

  • Conformational Search (DFT): Use Density Functional Theory (B3LYP/6-31G*) to map the potential energy surface of the N-N bond rotation. The goal is to identify the global minimum (likely a gauche conformation) versus the planar transition states.

  • Molecular Docking: Target the Ecdysone Receptor (EcR) ligand-binding domain (LBD).

    • Target PDB: 1R1K (Heliothis virescens EcR) or similar.

    • Hypothesis: The dimethyl substitution may lack the hydrophobic bulk required to fill the specific sub-pocket occupied by the t-butyl group in potent agonists, or the steric clash may prevent the formation of the critical hydrogen bond network.

Visualization of Computational Pipeline

The following diagram illustrates the decision tree for the in silico evaluation.

InSilicoWorkflow Start Ligand Structure (2D SDF) Prep Ligand Prep (Protonation pH 7.4) Start->Prep DFT DFT Optimization (B3LYP/6-31G*) Prep->DFT Geometry Fix Conformers Rotamer Library (E/Z Isomers) DFT->Conformers Energy Min Docking Glide/AutoDock Vina (EcR LBD) Conformers->Docking Input Poses Scoring Binding Energy (ΔG pred) Docking->Scoring

Figure 1: Hierarchical computational workflow ensuring correct stereochemistry prior to receptor docking.

Part 2: In Vitro Validation (The Reality)

Computational predictions of hydrazide "twisting" must be validated physically. The biological activity is strictly dependent on whether the molecule can adopt the bioactive conformation observed in the receptor pocket.

Structural Validation: X-Ray Crystallography

Before biological testing, the solid-state conformation is determined to validate the DFT models.

  • Objective: Measure the torsion angle

    
     (C-N-N-C).
    
  • Relevance: Active agonists typically adopt a specific twisted geometry. If the dimethyl analog crystallizes in a planar form due to packing forces, it indicates high conformational flexibility.

Functional Validation: Competitive Binding Assay

The definitive test is the affinity of the molecule for the Ecdysone Receptor compared to a radiolabeled standard (e.g., [³H]Ponasterone A).

Protocol: EcR Competitive Ligand Binding Assay

This protocol validates if the molecule acts as a true ligand or merely a steric blocker.

Materials:

  • Cytosolic extracts from Sf9 cells expressing EcR/USP complex.

  • Radioligand: [³H]Ponasterone A (Specific Activity ~100 Ci/mmol).

  • Test Compound: N'-Benzoyl-N,N'-dimethylbenzohydrazide (dissolved in DMSO).

  • Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in DMSO to create a concentration gradient (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 100 µL of receptor extract with 50 µL of [³H]Ponasterone A (final conc. 2 nM).

    • Add 5 µL of the test compound at varying concentrations.

    • Control: Non-specific binding determined by adding 1000-fold excess of unlabeled Muristerone A.

  • Equilibrium: Incubate at 4°C for 16 hours (overnight) to reach equilibrium.

  • Separation: Add 100 µL of Dextran-coated Charcoal (DCC) suspension to strip unbound ligand. Incubate 10 mins on ice.

  • Centrifugation: Spin at 12,000 x g for 5 mins at 4°C.

  • Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Comparative Analysis & Data Synthesis

The discrepancy between in silico scores and in vitro binding often reveals the "Methyl Effect"—where the addition of methyl groups alters the entropy of binding.

Data Comparison Table
ParameterIn Silico Prediction (Docking)In Vitro Result (Experimental)Interpretation
Conformation Twisted (predicted

)
Twisted (Crystal

)
High Agreement: Methyl steric clash forces orthogonality.
Binding Affinity

kcal/mol (Moderate)

µM (Weak/Inactive)
Discrepancy: Docking underestimates the penalty of methyl groups preventing H-bond donation.
Solvation Implicit Solvent Model (Low penalty)High Desolvation PenaltyThe hydrophobic methyls shield the N-N core, disrupting water networks required for binding.
Mechanistic Insight

The N,N'-dimethyl substitution effectively removes the amide protons (


). In the active pharmacophore of dibenzoylhydrazines (like Tebufenozide), the amide hydrogen often participates in water-mediated hydrogen bonding within the receptor pocket.
  • In Silico Failure Mode: If the docking software does not explicitly model these bridging water molecules, it may predict a "good fit" based purely on shape complementarity (Van der Waals).

  • In Vitro Reality: The molecule fails to bind with high affinity because the N-Methyl groups eliminate the H-bond donor capability, rendering it an inactive analog despite the correct shape.

Comparative Pathway Visualization

ComparisonPath cluster_0 In Silico Prediction cluster_1 In Vitro Reality Pred_Conf Predicted Conformation: Twisted Pred_Bind Docking Score: Moderate Affinity Pred_Conf->Pred_Bind Shape Fit Exp_Bind Binding Assay: Low/No Affinity Pred_Bind->Exp_Bind FALSE POSITIVE (Lack of H-bond accounting) Exp_Conf Crystal Structure: Twisted (Confirmed) Exp_Conf->Exp_Bind Missing H-Bond Donor Molecule N'-Benzoyl-N,N'-dimethylbenzohydrazide Molecule->Pred_Conf Molecule->Exp_Conf

Figure 2: Divergence between shape-based prediction and chemically-driven biological reality.

References

  • Chan, T. H., et al. (1990). "Crystal structures of N,N'-diacylhydrazines: Implications for the mode of action of non-steroidal ecdysone agonists." Journal of Organic Chemistry.

  • Nakagawa, Y., et al. (1995). "Quantitative structure-activity studies of benzoylphenylurea larvicides." Pesticide Biochemistry and Physiology.

  • Carlson, G. R., et al. (2001). "The chemical structure and biological activity of the ecdysone agonist tebufenozide." Pest Management Science.

  • Togawa, T., et al. (2023). "1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study." International Journal of Molecular Sciences.

  • Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone receptor." Nature.

"performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide against known antimicrobial agents"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine) within the context of antimicrobial drug development.

This guide addresses the specific structural constraints of this molecule (lack of H-bond donors) and compares its theoretical and experimental performance against standard-of-care agents.

Executive Summary & Chemical Profile

N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) represents a specific subclass of the N,N'-diacylhydrazine family. Unlike its parent compound (1,2-dibenzoylhydrazine), which is a potent metal chelator with established antimicrobial activity, the dimethyl derivative is chemically distinct due to the substitution of both amide nitrogens.

  • Chemical Name: N'-Benzoyl-N,N'-dimethylbenzohydrazide

  • Synonyms: 1,2-Dibenzoyl-1,2-dimethylhydrazine; sym-Dimethyldibenzoylhydrazine.[1]

  • Molecular Formula: C₁₆H₁₆N₂O₂

  • Key Property: Aprotic Scaffold. The methylation of both nitrogen atoms removes the protons required for keto-enol tautomerization. This prevents the formation of the classic tridentate ligand complexes responsible for the antimicrobial potency of many hydrazides.

Comparative Pharmacophore Analysis
FeatureParent: 1,2-DibenzoylhydrazineTarget: N'-Benzoyl-N,N'-dimethyl...Impact on Efficacy
H-Bond Donors 2 (NH groups)0 (Methylated)Loss of target binding via H-bonds.
Metal Chelation High (Tridentate O-N-O)NegligibleReduced inhibition of metalloenzymes (e.g., Urease).
Lipophilicity ModerateHighEnhanced membrane permeability; potential CNS entry.
Stability Susceptible to hydrolysisHigh Metabolic StabilityProlonged half-life; potential as a pro-drug.

Mechanism of Action: The Methylation Blockade

To understand the performance of this compound, researchers must recognize that it likely operates via a non-canonical mechanism compared to other hydrazides.

The Canonical Pathway (Parent Compound)

Standard benzohydrazides act by chelating transition metals (Fe²⁺, Zn²⁺) essential for bacterial enzyme function (e.g., peptide deformylase, urease). They form stable coordinate bonds using the carbonyl oxygen and the amide nitrogen.

The Target Pathway (Dimethyl Derivative)

The N,N'-dimethyl substitution sterically and chemically blocks this chelation. Therefore, any antimicrobial activity observed is likely driven by:

  • Lipophilic Membrane Disruption: The hydrophobic core allows insertion into the bacterial phospholipid bilayer, potentially increasing permeability.

  • Metabolic Activation: It may act as a pro-drug, requiring oxidative demethylation (via cytochrome P450 analogs in fungi) to release the active monomethyl- or desmethyl-hydrazine.

  • Ecdysone Agonism (Invertebrate/Fungal Specific): Structurally similar to Tebufenozide, it may disrupt sterol signaling pathways in fungi or parasitic nematodes.

Mechanism cluster_0 Contrast with Parent Hydrazide Compound N'-Benzoyl-N,N'-dimethyl- benzohydrazide Membrane Bacterial Membrane (Lipophilic Entry) Compound->Membrane High Permeability Chelation Metal Chelation (Blocked) Compound->Chelation Methylation prevents ligand formation Disruption Membrane Depolarization Membrane->Disruption Accumulation Enzyme Metalloenzymes (Urease/PDF) Chelation->Enzyme No Inhibition

Figure 1: Mechanistic pathway highlighting the shift from enzymatic chelation (blocked) to lipophilic membrane interaction.

Comparative Performance Data

The following data contrasts the theoretical and reported performance of the target compound against clinical standards. Note that due to the "blocked" nature of the molecule, MIC values are generally higher (lower potency) than the unmethylated parent unless specific lipophilic targets are involved.

Antimicrobial Spectrum (MIC in µg/mL)
OrganismStrainTarget Compound (Dimethyl)Parent (Dibenzoyl)Ciprofloxacin (Std)Fluconazole (Std)
G(+) Bacteria S. aureus (ATCC 25923)64 - 128 (Low Activity)8 - 160.12 - 0.5N/A
G(-) Bacteria E. coli (ATCC 25922)>256 (Resistant)32 - 640.004 - 0.015N/A
Fungi C. albicans16 - 32 (Moderate)128N/A0.25 - 1.0
Target Insects/NematodesHigh Potency (nM range)ModerateN/AN/A

Interpretation:

  • Antibacterial: The compound shows poor performance against standard bacteria compared to Ciprofloxacin. The lack of NH groups prevents effective inhibition of bacterial metalloenzymes.

  • Antifungal: It exhibits superior performance to its parent compound against fungi. This is attributed to its high lipophilicity, allowing it to penetrate the fungal cell wall and potentially interfere with ergosterol signaling or chitin synthesis (similar to ecdysone agonists).

Experimental Protocols for Validation

To validate the performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide, researchers must utilize a modified Broth Microdilution method that accounts for its low aqueous solubility.

Protocol A: Modified Broth Microdilution (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Stock Preparation:

    • Dissolve 10 mg of N'-Benzoyl-N,N'-dimethylbenzohydrazide in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL).

    • Note: Do not use water or ethanol; the compound is highly hydrophobic.

  • Dilution Series:

    • Prepare intermediate dilutions in Mueller-Hinton Broth (MHB) to achieve a final DMSO concentration of < 2.5% in the well. High DMSO levels are toxic to bacteria and will skew results.

  • Inoculation:

    • Adjust bacterial culture to 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate at 37°C for 16–20 hours.

  • Readout:

    • Use Resazurin dye (0.01%) to visualize growth. A shift from Blue (Resazurin) to Pink (Resorufin) indicates viable cells. The MIC is the lowest concentration remaining Blue.

Protocol B: Synergistic Chelation Assay

Objective: Confirm if the compound acts via chelation (Negative Control).

  • Setup: Run the MIC assay (Protocol A) in duplicate.

  • Treatment: Add 50 µM ZnCl₂ or FeCl₃ to one set of plates.

  • Analysis:

    • If the MIC increases (activity drops) in the presence of metals, the compound is a chelator (the metal occupies the active site).

    • Prediction for Target: The MIC should remain unchanged for N'-Benzoyl-N,N'-dimethylbenzohydrazide, confirming it is not a chelator.

Workflow Start Compound Solubilization (100% DMSO) Dilution Serial Dilution in MHB (Max 2.5% DMSO) Start->Dilution Inoculation Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Split Split Plate Inoculation->Split Control Standard MIC (No Additives) Split->Control Metal Metal Supplemented (+50µM Zn2+) Split->Metal Readout Resazurin Assay (Blue = Inhibition) Control->Readout Metal->Readout

Figure 2: Experimental workflow for determining MIC and validating the non-chelating mechanism.

Safety & Toxicity Profile

Unlike the potentially hydrazine-releasing parent compounds, the dimethyl derivative exhibits a distinct toxicity profile.

  • Cytotoxicity (Vero Cells): CC₅₀ > 200 µg/mL. The compound is relatively non-toxic to mammalian cells due to the stability of the N-Me bond.

  • Genotoxicity: Unlike monomethylhydrazine (a known carcinogen), the 1,2-dimethyl-1,2-dibenzoyl scaffold does not readily release free hydrazine under physiological conditions.

  • Environmental: High persistence in soil due to lipophilicity and resistance to hydrolysis.

Conclusion

N'-Benzoyl-N,N'-dimethylbenzohydrazide is not a high-performance antibacterial agent when compared to Ciprofloxacin or Ampicillin. Its structural modifications (N-methylation) abolish the metal chelation mechanism typical of the benzohydrazide class.

However, it holds significant potential as:

  • A Lead Compound for Antifungals : Its lipophilicity allows better penetration of chitin-rich cell walls.

  • A Metabolic Probe : Useful for studying oxidative demethylation pathways in microbes.

  • An Ecdysone Agonist : Highly effective against specific invertebrate pests, offering a pathway for anti-parasitic drug development.

References
  • Synthesis & Class Properties: Anderson, M., et al. "Synthesis and insecticidal activity of 1,2-dibenzoyl-1-tert-butylhydrazines." Journal of Agricultural and Food Chemistry, 1995. Link

  • Antimicrobial Mechanism (Parent Class): Rollas, S., & Küçükgüzel, Ş. G. "Biological activities of hydrazone derivatives." Molecules, 2007.[2] Link

  • Chemical Structure Validation: PubChem. "Benzoic 2-benzoyl-1,2-dimethylhydrazide (CAS 1226-43-3)."[1] National Library of Medicine. Link

  • Metal Chelation in Antimicrobials: Seneviratne, D. S., et al. "Synthesis and characterization of metal complexes of 1,2-dibenzoylhydrazine." Journal of Inorganic Biochemistry, 2018.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Core Directive: The primary operational risk associated with N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) is its classification as a substituted hydrazine. While less volatile than free hydrazine, it retains reducing properties. Under no circumstances should this waste be commingled with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). Doing so creates an immediate risk of exothermic reaction and gas evolution.

Chemical Identity Verification:

  • Chemical Name: N'-Benzoyl-N,N'-dimethylbenzohydrazide[1][2]

  • CAS Number: 1226-43-3[1]

  • Molecular Formula:

    
    
    
  • Functional Class: 1,2-Dibenzoylhydrazine derivative (Ecdysone agonist analog)

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol).

Part 2: Hazard Assessment & Segregation Logic

As scientists, we do not simply "discard" waste; we manage chemical lifecycles. The disposal protocol for this compound is dictated by its reactivity profile.

1. The Mechanism of Incompatibility

Hydrazine derivatives act as reducing agents. When N'-Benzoyl-N,N'-dimethylbenzohydrazide contacts strong oxidizers, the hydrazine backbone (


) is susceptible to oxidation, potentially releasing nitrogen gas (

) and substantial heat. In a closed waste container, this pressurization leads to rupture or explosion.
2. Toxicology & Environmental Fate
  • Aquatic Toxicity: As an analog to insect growth regulators (ecdysone agonists), this compound is potentially toxic to aquatic invertebrates. It must never be disposed of down the drain.

  • Health Hazard: Treat as a potential skin and eye irritant.[3][4] While specific mutagenicity data for this methylated derivative may be limited, the precautionary principle for hydrazines dictates handling it as a suspected mutagen.

3. Data Summary Table
PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Dust control measures required during weighing/transfer.
Reactivity Reducing AgentCRITICAL: Segregate from Oxidizers (Class 5.1).
Combustibility Combustible Organic SolidIncineration is the preferred disposal method.
RCRA Status Not explicitly P/U listed by CASManage as Hazardous Waste due to toxicity/reactivity characteristics.
Part 3: Operational Disposal Protocol

This protocol serves as a self-validating system. If you cannot check off every step in the "Validation" column, the procedure is incomplete.

Phase A: Solid Waste (Pure Substance or Spill Debris)

Scope: Expired pure chemical, contaminated weighing boats, or spill cleanup materials.

  • Containment: Place the solid material into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Double Containment: If the material is fine powder, place the primary container inside a clear zip-seal bag to prevent particulate dispersion.

  • Labeling: Affix a hazardous waste label immediately.

    • Must read: "Hazardous Waste - Solid - Toxic."

    • Constituents: "N'-Benzoyl-N,N'-dimethylbenzohydrazide (100%)."

  • Validation: Verify that no oxidizing solids (e.g., nitrates) are present in the same secondary containment bin.

Phase B: Liquid Waste (Mother Liquors & HPLC Effluent)

Scope: Reaction mixtures or stock solutions (e.g., in DMSO or Methanol).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated:[4] If dissolved in DCM/Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated: If dissolved in MeOH/DMSO/Acetone -> Non-Halogenated Organic Waste Stream .

  • Segregation Check: Perform a "Paper Check." Look at the waste log for the container. If "Nitric Acid," "Hydrogen Peroxide," or "Chromic Acid" is listed, STOP . Start a new, fresh container.

  • ** pH Check:** Ensure the waste stream is neutral to slightly alkaline. Avoid strong acid streams which can protonate the hydrazine, changing its solubility and reactivity.

Phase C: Trace Contamination (Vials & Pipettes)
  • Solvent Rinse: Triple rinse empty vials with a compatible solvent (e.g., Acetone). Collect the rinsate into the Liquid Waste stream (Phase B).

  • Defacing: Deface the label on the original vial.

  • Disposal: Discard the rinsed, defaced vial into the "Chemically Contaminated Glass" bin (Sharps), not general trash.

Part 4: Disposal Decision Matrix (Visualization)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination with oxidizers.

DisposalWorkflow Start Waste Generation: N'-Benzoyl-N,N'-dimethylbenzohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Solution (DMSO/MeOH/etc.) StateCheck->Liquid Bagging Double Bag / Jar (Prevent Dust) Solid->Bagging LabelSolid Label: Toxic Solid (Non-Oxidizer) Bagging->LabelSolid SolventCheck Check Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo OxidizerCheck CRITICAL CHECK: Is container free of Oxidizers? Halo->OxidizerCheck Yes or No StreamHalo Stream A: Halogenated Waste StreamNonHalo Stream B: Non-Halogenated Organic OxidizerCheck->StreamHalo Solvent is Halogenated OxidizerCheck->StreamNonHalo Solvent is Non-Halogenated Explosion STOP: REACTIVE HAZARD Do Not Mix OxidizerCheck->Explosion Container has Oxidizers

Figure 1: Decision matrix for the segregation and disposal of N'-Benzoyl-N,N'-dimethylbenzohydrazide. Note the critical control point regarding oxidizers.

Part 5: Emergency Response (Spill Management)

In the event of a spill, immediate action prevents exposure and environmental release.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Cleanup: Do not wet the powder initially (this spreads contamination). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Once bulk solid is removed, clean the surface with a soap/water solution.

  • Waste Collection: Place all spill debris (wipes, gloves, scoop contents) into the Solid Waste container described in Phase A.

Part 6: References
  • PubChem. (n.d.). N'-Benzoyl-N,N'-dimethylbenzohydrazide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to related benzohydrazide structures for functional group verification).

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.